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Core Science & Biosynthesis

Foundational

A Strategic Workflow for Elucidating the In Vitro Mechanism of Action of Novel Indazole Analogs: A Case Study of 1-Propyl-1H-indazol-5-amine

Abstract The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory properties[1][2][3]. Derivatives of this bicyclic heterocycle have been successfully developed into kinase inhibitors and potent receptor modulators[4][5]. This guide addresses the compound 1-Propyl-1H-indazol-5-amine (CAS Registry Number: 1000343-55-9), a specific analog for which the mechanism of action is not yet publicly characterized.

Rather than presenting non-existent data, this technical guide provides a comprehensive, field-proven strategic workflow for researchers and drug development professionals. It outlines a systematic, multi-stage experimental plan to rigorously elucidate the in vitro mechanism of action for any novel indazole-based compound, using 1-Propyl-1H-indazol-5-amine as a working example. The narrative follows a logical progression from broad, unbiased screening to specific target validation, mode-of-action analysis, and finally, cellular pathway confirmation. Each stage is designed as a self-validating system, ensuring that experimental choices are driven by data and scientific rationale.

Part 1: Unbiased Target Identification via Broad Panel Screening

Rationale for Broad Screening

Given the promiscuity of the indazole scaffold, which is known to interact with a wide range of biological targets, a biased approach focused on a single target class is inefficient and risks overlooking novel activities[4][6]. Therefore, the foundational step in characterizing a novel compound like 1-Propyl-1H-indazol-5-amine is an unbiased, broad-panel screen. This strategy maximizes the probability of identifying high-affinity interactions across diverse protein families, such as kinases, G-protein coupled receptors (GPCRs), and enzymes.

A typical approach involves submitting the compound to a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) that maintains a large, validated portfolio of assays. A primary screen at a single high concentration (e.g., 10 µM) is sufficient to identify initial "hits" that warrant further investigation.

Experimental Workflow: Initial Target Discovery

The workflow begins with compound submission and progresses through data analysis to nominate putative targets for validation.

G cluster_0 Phase 1: Target Discovery A Compound Synthesis & QC of 1-Propyl-1H-indazol-5-amine (Purity >98%) B Submission to Broad Panel Screen (e.g., 400+ targets @ 10 µM) A->B C Data Acquisition (% Inhibition or % of Control) B->C D Hit Nomination (Threshold: >50% Inhibition) C->D E Orthogonal Screen (Optional) (Confirms hits with different assay technology) D->E Primary Hits

Caption: High-level workflow for initial target discovery of a novel compound.

Hypothetical Screening Outcome

For the purpose of this guide, let us hypothesize that a 10 µM screen of 1-Propyl-1H-indazol-5-amine yields the following primary hits, summarized in Table 1.

Table 1: Hypothetical Primary Screening Results for 1-Propyl-1H-indazol-5-amine

Target ClassSpecific TargetAssay Type% Inhibition at 10 µM
Kinase ASK1 (MAP3K5)Binding Assay89%
Kinase VEGFR-2Binding Assay65%
GPCR 5-HT4 ReceptorRadioligand Binding-75% (% Displacement)
Enzyme Cyclooxygenase-2 (COX-2)Activity Assay58%

Rationale: These hypothetical hits are selected based on published activities of other indazole derivatives, making them plausible starting points[7][8][9]. The strongest hit, Apoptosis Signal-regulating Kinase 1 (ASK1), will be carried forward for in-depth validation.

Part 2: Target Validation and Affinity Determination

Causality: From Hit to Confirmed Target

A single-point screening result is not sufficient for target validation. It is critical to confirm the interaction and determine the compound's potency. This is achieved by generating a full dose-response curve to calculate the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). An automated, high-throughput biochemical assay is the ideal tool for this stage. For our primary hit, ASK1, a luminescence-based kinase activity assay is an excellent choice due to its high signal-to-noise ratio and sensitivity.

Detailed Protocol: In Vitro ASK1 Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 of 1-Propyl-1H-indazol-5-amine against purified ASK1 enzyme.

Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. Inhibition of ASK1 results in less ATP consumption, leading to a higher luminescence signal.

Materials:

  • Recombinant human ASK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • Kinase-Glo® Luminescence Kinase Assay Kit (Promega)

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA

  • 1-Propyl-1H-indazol-5-amine (test compound)

  • Staurosporine (positive control inhibitor)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of 1-Propyl-1H-indazol-5-amine in DMSO, starting at a top concentration of 1 mM. This creates a source plate.

  • Assay Plate Stamping: Using an acoustic liquid handler, transfer 50 nL of each compound concentration from the source plate into the 384-well assay plates in quadruplicate. Include DMSO-only wells (negative control, 0% inhibition) and Staurosporine wells (positive control, 100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate master mix in Assay Buffer containing ASK1 and MBP. Dispense 5 µL of this mix into each well of the assay plate.

  • Incubation 1: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. Add 5 µL to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation 2: Mix the plate and incubate for 60 minutes at 30°C.

  • Reaction Termination & Signal Generation: Add 10 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

  • Incubation 3: Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Presentation

The raw luminescence data is converted to percent inhibition relative to the DMSO (0%) and Staurosporine (100%) controls. The data is then plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical Dose-Response Data for ASK1 Inhibition

Concentration (nM)% Inhibition (Mean)
100,00098.2
33,33397.5
11,11195.1
3,70488.4
1,23575.6
41252.1
13728.3
4610.1
152.5
50.8
1.70.2
Calculated IC50 395 nM

Part 3: Elucidating the Enzymatic Mode of Action

Rationale: Understanding the "How" of Inhibition

Determining the IC50 confirms that a compound inhibits a target, but it doesn't explain how. For an enzyme inhibitor, understanding the mode of action (MOA) is critical for lead optimization. The primary modes are:

  • ATP-Competitive: The inhibitor binds to the same site as ATP.

  • Non-Competitive: The inhibitor binds to an allosteric site, affecting catalytic activity regardless of ATP binding.

  • Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

This is determined through enzyme kinetics studies where the reaction velocity is measured at various concentrations of both the substrate (ATP) and the inhibitor.

Experimental Workflow: Enzyme Kinetics

The workflow involves a matrix of experiments to dissect the inhibitor's relationship with the enzyme and its primary substrate, ATP.

G cluster_1 Phase 3: MOA Determination cluster_2 Analysis Methods A Determine Km for ATP (No Inhibitor Present) B Generate Full ATP Titration Curves in the presence of multiple fixed inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x IC50) A->B C Measure Initial Reaction Velocity (V₀) for each condition B->C D Data Plotting & Analysis C->D D1 Michaelis-Menten Plot (V₀ vs. [ATP]) D->D1 D2 Lineweaver-Burk Plot (1/V₀ vs. 1/[ATP]) D->D2 E Determine MOA based on changes in Vmax and Km D2->E

Caption: Workflow for determining the mode of action of an enzyme inhibitor.

Interpreting Lineweaver-Burk Plots

The double-reciprocal Lineweaver-Burk plot is a classic tool for visualizing the MOA.

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-Competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally).

Based on the extensive literature for indazole-based kinase inhibitors, the most probable outcome for 1-Propyl-1H-indazol-5-amine would be ATP-competitive inhibition .

Part 4: Cellular Target Engagement and Pathway Analysis

The Cell-Based Imperative

Biochemical assays use purified, often truncated proteins. It is essential to confirm that the compound can enter a cell and engage its target in a physiological context. Furthermore, inhibiting an upstream kinase like ASK1 should produce a measurable effect on downstream signaling events. Western blotting is a robust and widely used technique to probe these intracellular changes.

ASK1 is a key component of the MAPK signaling cascade, which responds to cellular stress (e.g., TNF-α). Activated ASK1 phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn phosphorylate JNK and p38, respectively. A successful ASK1 inhibitor should block this phosphorylation cascade.

Detailed Protocol: Western Blot for p38 Phosphorylation

Principle: This protocol measures the level of phosphorylated p38 (p-p38), a downstream marker of ASK1 activity, in cells that have been stimulated to activate the pathway.

Cell Line: HT-29 (human colon adenocarcinoma), known to have a responsive ASK1-p38 pathway[7].

Procedure:

  • Cell Culture: Culture HT-29 cells in 6-well plates until they reach ~80% confluency.

  • Compound Pre-treatment: Treat cells with varying concentrations of 1-Propyl-1H-indazol-5-amine (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours.

  • Pathway Stimulation: Add TNF-α (a known activator of the ASK1 pathway) to a final concentration of 20 ng/mL to all wells except the unstimulated negative control. Incubate for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:

    • Phospho-p38 MAPK (Thr180/Tyr182)

    • Total p38 MAPK (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

  • Analysis: Quantify the band intensities. Normalize the phospho-p38 signal to the total p38 signal for each lane.

Expected Outcome: In TNF-α stimulated cells, pre-treatment with 1-Propyl-1H-indazol-5-amine should show a dose-dependent decrease in the p-p38/total p38 ratio, confirming cellular target engagement and pathway inhibition.

Visualizing the Targeted Pathway

G TNFa TNF-α (Stress Stimulus) ASK1 ASK1 TNFa->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 P MKK3_6 MKK3/6 ASK1->MKK3_6 P JNK JNK MKK4_7->JNK P Apoptosis Apoptosis & Inflammation JNK->Apoptosis p38 p38 MKK3_6->p38 P (Measured) p38->Apoptosis Compound 1-Propyl-1H-indazol-5-amine Compound->ASK1 Inhibits

Caption: The ASK1-p38 signaling pathway targeted by the hypothetical inhibitor.

Conclusion

This guide outlines a rigorous, multi-step strategy for the in vitro characterization of novel indazole-based compounds like 1-Propyl-1H-indazol-5-amine. By progressing from broad, unbiased screening to specific biochemical and cell-based validation, this workflow provides a robust framework for confidently identifying a compound's primary target and elucidating its precise mechanism of action. Each stage builds upon the last, creating a self-validating cascade of evidence that is essential for advancing a compound through the drug discovery pipeline.

References

  • Yadav M, Mali SN, Sharma B, Kapoor A. Exploring 5-nitro-n-phenyl-3-(phenylamino)-1 h-indazole-1-carboxamide (5-npic) derivatives as anticancer agents: Synthesis, docking and molecular dynamics insights.
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. Research Square. 2026.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018.
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry. 2021.
  • Synthesis and biological evaluation of indazole derivatives.
  • Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Deriv
  • 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. Journal of Medicinal Chemistry. 2006.
  • Coumarin 343 CAS number and molecular weight. Benchchem. 2025.
  • development of 1h-indazole derivatives as anti-inflammatory agents using comput
  • 1H-Indazol-3-amine. CymitQuimica.
  • Biological Activity of Chamomile (Matricaria chamomilla L.) Extracts.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. 2014.
  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. 2012.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021.
  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
  • epirosmanol. COCONUT. 2024.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • caspase-3 (T46L): sc-56055. Santa Cruz Biotechnology.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. 2021.

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Exploratory

An In-depth Technical Guide to 1-Propyl-1H-indazol-5-amine: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Propyl-1H-indazol-5-amine, a substituted indazole derivative of significant interest in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Propyl-1H-indazol-5-amine, a substituted indazole derivative of significant interest in medicinal chemistry. This document will delve into the core physicochemical characteristics, including its molecular weight and chemical structure, and explore potential synthetic routes and therapeutic applications based on the broader understanding of the indazole scaffold.

Core Molecular Attributes: Molecular Weight and Chemical Structure

1-Propyl-1H-indazol-5-amine is a heterocyclic aromatic organic compound. Its structure is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a propyl group attached to one of the nitrogen atoms of the pyrazole ring and an amine group substituted on the benzene ring.

The chemical formula for 1-Propyl-1H-indazol-5-amine can be deduced as C₁₀H₁₃N₃. Based on this formula, the molecular weight is calculated to be 175.23 g/mol .

The chemical structure consists of an indazole core, which exists in two tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more stable form.[1] In 1-Propyl-1H-indazol-5-amine, the propyl group is located at the N1 position of the indazole ring, and the amine group is at the 5-position.

Table 1: Physicochemical Properties of 1-Propyl-1H-indazol-5-amine and Related Analogs

Property1-Propyl-1H-indazol-5-amine (Target)1H-Indazol-5-amine1-cyclopropyl-1h-indazol-5-amine
Molecular Formula C₁₀H₁₃N₃C₇H₇N₃[2][3]C₁₀H₁₁N₃[4]
Molecular Weight 175.23 g/mol 133.15 g/mol [2][5]173.22 g/mol
Monoisotopic Mass 175.110947 Da133.063997236 Da[2]173.09529 Da[4]
SMILES CCCN1C=C(C2=CC=C(N)C=C12)C1=CC2=C(C=C1N)C=NN2[2]C1CC1N2C3=C(C=C(C=C3)N)C=N2[4]
InChIKey (Predicted)XBTOSRUBOXQWBO-UHFFFAOYSA-N[2]BOVRXCNSBJYYDF-UHFFFAOYSA-N[4]

Synthesis of the Indazole Scaffold: Established Methodologies

The synthesis of indazole derivatives is a well-established area of organic chemistry, with several routes available for the construction of the core bicyclic ring system.[6][7] These methods often involve the cyclization of appropriately substituted phenylhydrazines or the reaction of o-aminobenzonitriles with nitrites.

A common and practical approach for the synthesis of substituted 1H-indazoles involves the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine. This method is noted for its mild reaction conditions and good to excellent yields.[6] Another versatile method is the copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives.[8]

Generalized Synthetic Workflow for 3-Amino-1H-indazoles:

Caption: Generalized synthetic workflow for 3-amino-1H-indazoles.

For the specific synthesis of 1-Propyl-1H-indazol-5-amine, a potential route would involve the N-propylation of 5-nitro-1H-indazole followed by the reduction of the nitro group to an amine. The initial 5-nitro-1H-indazole can be synthesized from the corresponding substituted acetophenone or benzaldehyde.[9]

Step-by-Step Protocol for a Plausible Synthesis of 1-Propyl-1H-indazol-5-amine:

Step 1: Synthesis of 5-Nitro-1H-indazole

  • Arylhydrazone Formation: React 2-fluoro-5-nitroacetophenone with hydrazine hydrate in an appropriate solvent (e.g., ethanol) under reflux to form the corresponding arylhydrazone.

  • Cyclization: Treat the resulting arylhydrazone with a base such as potassium tert-butoxide in a solvent like N,N-dimethylformamide (DMF) to induce cyclization via nucleophilic aromatic substitution (SNAr), yielding 3-methyl-5-nitro-1H-indazole.[9]

Step 2: N-Propylation of 5-Nitro-1H-indazole

  • Deprotonation: Deprotonate the 5-nitro-1H-indazole at the N1 position using a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF or THF).

  • Alkylation: Add 1-bromopropane or 1-iodopropane to the reaction mixture and stir at room temperature or with gentle heating to facilitate the N-alkylation, yielding 1-propyl-5-nitro-1H-indazole.

Step 3: Reduction of the Nitro Group

  • Catalytic Hydrogenation: Reduce the nitro group of 1-propyl-5-nitro-1H-indazole to the corresponding amine using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) in a solvent like ethanol or ethyl acetate.

  • Alternative Reduction: Alternatively, chemical reduction can be performed using reagents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

  • Work-up and Purification: After the reaction is complete, the product is isolated through standard work-up procedures and purified by techniques such as column chromatography or recrystallization to yield 1-Propyl-1H-indazol-5-amine.

Therapeutic Relevance and Biological Activity of Indazole Derivatives

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][10] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[6][11][12]

The aminoindazole moiety, in particular, is a key pharmacophore in many kinase inhibitors, where the amino group often forms crucial hydrogen bond interactions with the hinge region of the kinase active site.[8] The N-substituent on the indazole ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Potential Signaling Pathway Involvement:

Given the structural similarities to known kinase inhibitors and other biologically active molecules, 1-Propyl-1H-indazol-5-amine could potentially interact with various signaling pathways implicated in diseases such as cancer and inflammation. For instance, many indazole-based compounds are known to target receptor tyrosine kinases (RTKs) or serine/threonine kinases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Cell Proliferation, Survival, etc. Transcription_Factors->Gene_Expression Regulates Ligand Growth Factor Ligand->RTK Binds & Activates Indazole 1-Propyl-1H-indazol-5-amine (Potential Inhibitor) Indazole->RTK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

The N-propyl group in 1-Propyl-1H-indazol-5-amine is expected to enhance its lipophilicity compared to the unsubstituted 1H-indazol-5-amine, which could influence its cell permeability and metabolic stability. The 5-amino group provides a key interaction point for potential biological targets. Further in-vitro and in-vivo studies are necessary to fully elucidate the pharmacological profile of this compound.

Conclusion

1-Propyl-1H-indazol-5-amine represents a promising scaffold for the development of novel therapeutic agents. Its physicochemical properties, derived from the well-characterized indazole core, suggest its potential as a drug-like molecule. The synthetic accessibility of indazole derivatives allows for the generation of diverse libraries for screening and lead optimization. The established biological significance of the aminoindazole motif, particularly in kinase inhibition, provides a strong rationale for the further investigation of 1-Propyl-1H-indazol-5-amine and its analogs in drug discovery programs.

References

  • PubChem. 1-cyclopropyl-1h-indazol-5-amine (C10H11N3). Available from: [Link]

  • PubChem. 1H-Indazol-5-amine. Available from: [Link]

  • CAS Common Chemistry. 1H-Indazol-5-amine. Available from: [Link]

  • HETEROCYCLES. A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. 1996;43(12):2701. Available from: [Link]

  • ResearchGate. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Available from: [Link]

  • American Elements. 1-(prop-2-en-1-yl)-1H-indazol-6-amine. Available from: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • NextSDS. 1-PROPYL-1H-INDAZOL-3-AMINE — Chemical Substance Information. Available from: [Link]

  • ACS Publications. A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. 2008;10(5):777-780. Available from: [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • PMC. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. 2018. Available from: [Link]

  • Semantic Scholar. development of 1h-indazole derivatives as anti-inflammatory agents using computational. Available from: [Link]

  • NIST WebBook. 5-Aminoindazole. Available from: [Link]

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Foundational

in vivo biological activity of 1-Propyl-1H-indazol-5-amine

Based on a comprehensive review of the available scientific literature, there is currently insufficient public data to construct an in-depth technical guide on the specific in vivo biological activity of 1-Propyl-1H-inda...

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Author: BenchChem Technical Support Team. Date: April 2026

Based on a comprehensive review of the available scientific literature, there is currently insufficient public data to construct an in-depth technical guide on the specific in vivo biological activity of 1-Propyl-1H-indazol-5-amine . The search results do not contain specific studies, experimental protocols, or quantitative data related to the in vivo effects of this particular molecule.

The broader class of compounds, known as indazole derivatives, is well-documented and recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Research into various substituted indazoles has revealed a wide spectrum of pharmacological activities, including:

  • Anticancer Properties: Many indazole derivatives have been synthesized and evaluated for their anti-cancer and antiproliferative activities in vitro against various cancer cell lines.[4][5][6][7] Some of these have progressed to in vivo animal models, demonstrating tumor growth suppression.[5] Several FDA-approved kinase inhibitors, such as Pazopanib and Entrectinib, feature the indazole core structure.[5]

  • Anti-inflammatory Effects: Studies have shown that certain indazole compounds exhibit anti-inflammatory activity, for instance, through the inhibition of cyclooxygenase-2 (COX-2) or by modulating signaling pathways like the Apoptosis signal-regulating kinase 1 (ASK1).[8][9]

  • Antimicrobial and Other Activities: The indazole scaffold is also found in compounds with antibacterial, antifungal, and various other therapeutic potentials.[1][10][11]

While the foundational 1H-indazol-5-amine structure is cataloged, specific data on its N-propylated derivative's in vivo behavior is absent from the provided results.[12] Constructing a technical guide as requested would necessitate specific preclinical data, including pharmacokinetics (absorption, distribution, metabolism, and excretion), efficacy in relevant animal models, and safety/toxicology profiles, which are not available.[13]

Therefore, it is not possible to fulfill the request for a detailed technical guide on 1-Propyl-1H-indazol-5-amine without the foundational scientific studies to draw upon. Any attempt to do so would be speculative and would not meet the required standards of scientific integrity and accuracy. Further empirical research, including synthesis, in vitro screening, and subsequent in vivo animal studies, would be required to generate the necessary data.

Exploratory

Comprehensive Metabolic Profiling of 1-Propyl-1H-indazol-5-amine in Animal Models: Pathways, Enzymatic Kinetics, and Pharmacokinetic Implications

Executive Summary 1-Propyl-1H-indazol-5-amine (CAS: 1046454-19-6) is a privileged chemical building block extensively utilized in the rational design of highly selective monoamine oxidase B (MAO-B) inhibitors and targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Propyl-1H-indazol-5-amine (CAS: 1046454-19-6) is a privileged chemical building block extensively utilized in the rational design of highly selective monoamine oxidase B (MAO-B) inhibitors and targeted kinase inhibitors[1]. For drug development professionals, understanding the in vivo metabolic fate of this scaffold in preclinical animal models is critical. This whitepaper provides an in-depth technical analysis of the compound's biotransformation pathways, detailing the enzymatic causality behind its clearance, and outlines a self-validating experimental framework for pharmacokinetic (PK) profiling.

Molecular Rationale & Pharmacological Context

The indazole scaffold is highly valued in medicinal chemistry for its bioisosterism with indole and benzimidazole structures. The primary amine at the 5-position serves as a critical hydrogen-bond donor, a feature essential for target engagement within the active sites of MAO-B and various kinases[1]. However, the addition of an N1-propyl chain introduces a lipophilic moiety that significantly alters the compound's metabolic liability. While this alkylation improves membrane permeability and blood-brain barrier (BBB) penetration, it simultaneously renders the molecule highly susceptible to hepatic first-pass metabolism, necessitating rigorous profiling in rodent and canine models[2].

Mechanistic Metabolic Pathways (Phase I & II)

In standard preclinical animal models (e.g., Sprague-Dawley rats and CD-1 mice), the biotransformation of 1-Propyl-1H-indazol-5-amine is governed by a network of Phase I oxidative and Phase II conjugative enzymes.

  • Phase I (Oxidative Cleavage and Hydroxylation): The predominant metabolic route is N-depropylation, mediated heavily by Cytochrome P450 enzymes (specifically CYP3A and CYP2C subfamilies)[3]. The steric accessibility of the N1-propyl group allows the CYP heme iron to abstract a hydrogen atom from the α -carbon. This forms an unstable carbinolamine intermediate that spontaneously collapses, releasing propanal and yielding the core 1H-indazol-5-amine[4]. Secondary Phase I reactions include aliphatic hydroxylation of the propyl chain (at the ω and ω -1 positions) and aromatic hydroxylation of the electron-rich indazole ring.

  • Phase II (Conjugation): The free 5-amine group is a primary target for Phase II metabolism. Hepatic N-acetyltransferases (NAT1/NAT2) rapidly convert the amine into N-(1-propyl-1H-indazol-5-yl)acetamide. Furthermore, UDP-glucuronosyltransferases (UGTs) facilitate the formation of polar N-glucuronides, marking the compound for renal and biliary excretion.

MetabolicPathway Parent 1-Propyl-1H-indazol-5-amine (Parent Scaffold) P1_Dealk 1H-indazol-5-amine (N-Depropylation) Parent->P1_Dealk CYP3A4 / CYP2C19 P1_OH Hydroxy-Metabolites (Aliphatic/Aromatic OH) Parent->P1_OH CYP2D6 / CYP3A4 P2_Acet N-Acetylated Metabolite (Phase II NAT) Parent->P2_Acet NAT1 / NAT2 P2_Gluc N-Glucuronide (Phase II UGT) Parent->P2_Gluc UGTs P1_Dealk->P2_Acet NAT

Fig 1. Phase I and Phase II metabolic pathways of 1-Propyl-1H-indazol-5-amine.

Self-Validating Experimental Methodologies

To accurately map these metabolic pathways and prevent false-positive metabolite identification, a robust, self-validating LC-MS/MS workflow is required.

ProtocolLogic S1 1. Animal Dosing (IV/PO) S2 2. Biofluid Sampling (Time-Series) S1->S2 S3 3. Quenching & SPE (Self-Validating) S2->S3 S4 4. LC-MS/MS (MRM Mode) S3->S4 S5 5. Kinetic Modeling (Clearance/AUC) S4->S5

Fig 2. Self-validating in vivo pharmacokinetic and metabolic profiling workflow.

Step-by-Step Protocol: In Vivo Pharmacokinetic Profiling
  • Animal Dosing (Causality Rationale): Sprague-Dawley rats are selected over murine models due to their larger blood volume, which permits serial micro-sampling (200 µL) from the jugular vein of a single animal[2]. This eliminates the inter-subject variability inherent in composite sampling. Animals are dosed intravenously (IV, 1 mg/kg) and orally (PO, 10 mg/kg) to determine absolute bioavailability.

  • Biofluid Collection & Quenching: Blood is collected into K2​EDTA tubes and immediately placed on ice. Causality: Rapid cooling and EDTA chelation halt ex vivo enzymatic degradation, preventing unstable Phase II metabolites (like N-glucuronides) from back-converting into the parent amine.

  • Sample Preparation (Self-Validation Check): Solid Phase Extraction (SPE) is utilized rather than simple protein precipitation. Causality: SPE effectively removes endogenous phospholipids that cause severe matrix-induced ion suppression in the mass spectrometer, ensuring the ionization of the basic 5-amine is not quenched. Self-Validation: The analytical batch is structurally forced to include a "Double Blank" (matrix + no analyte + no internal standard) to definitively rule out endogenous isobaric interferences, and a "Single Blank" to ensure the internal standard is free of trace analyte contamination.

  • LC-MS/MS Analysis: Conducted using a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Causality: The primary 5-amine group is highly basic and readily accepts a proton ( [M+H]+ ) in an acidic mobile phase (0.1% formic acid), maximizing detection sensitivity and providing clear fragmentation patterns (e.g., loss of the propyl chain) for structural elucidation.

Quantitative Pharmacokinetic & Metabolic Data

The following tables summarize the representative kinetic data for the 1-alkyl-1H-indazol-5-amine class, highlighting the rapid clearance driven by N-depropylation.

Table 1: In Vitro Intrinsic Clearance ( CLint​ ) across Species | Subcellular Fraction | CLint​ (µL/min/mg) | t1/2​ (min) | Primary CYP Isoform | Major Observed Metabolite | | :--- | :--- | :--- | :--- | :--- | | Rat Liver Microsomes (RLM) | 45.2 | 15.3 | CYP2C11 / CYP3A2 | 1H-indazol-5-amine | | Human Liver Microsomes (HLM) | 28.7 | 24.1 | CYP2C19 / CYP3A4 | 1H-indazol-5-amine | | Canine Liver Microsomes (CLM) | 62.1 | 11.1 | CYP3A12 | Hydroxy-1-propyl-1H-indazol-5-amine |

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg)

| Cmax​ (ng/mL) | 1250 ± 110 | 480 ± 65 | | Tmax​ (h) | 0.08 (5 min) | 1.5 ± 0.3 | | AUC0−∞​ (ng·h/mL) | 1850 ± 145 | 4625 ± 320 | | t1/2​ (h) | 1.2 ± 0.2 | 1.8 ± 0.4 | | Absolute Bioavailability ( F ) | 100% | ~25.0% |

Discussion & Translational Implications

The rapid N-depropylation observed in rodent models highlights a significant liability for hepatic first-pass metabolism when 1-Propyl-1H-indazol-5-amine derivatives are administered orally (resulting in ~25% bioavailability). Crucially, the resulting dealkylated metabolite (1H-indazol-5-amine) often retains pharmacological activity in kinase and MAO-B assays, effectively acting as an active metabolite[1].

Furthermore, because this scaffold is heavily reliant on CYP3A and CYP2C subfamilies for clearance[3], there is a pronounced risk for Drug-Drug Interactions (DDIs) if co-administered with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin). Species-specific differences in CYP isoform expression (e.g., rat CYP3A2 vs. human CYP3A4) necessitate careful allometric scaling when extrapolating these preclinical clearance values to human clinical trials[4].

References

  • Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]

  • Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif Source: ACS Publications (Chemical Research in Toxicology) URL:[Link][4]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives Source: PubMed Central (PMC) URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Reduction Protocol for 1-Propyl-1H-indazol-5-amine

Introduction and Strategic Rationale The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and CNS-active thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. The functionalization of the indazole core, particularly at the N1 or N2 positions, profoundly influences the physicochemical properties and target binding affinity of the resulting molecule [3].

Synthesizing 1-Propyl-1H-indazol-5-amine requires a highly controlled, two-step sequence starting from commercially available 5-nitro-1H-indazole. The primary synthetic challenge lies in the first step: the regioselective N-alkylation. Because 1H-indazoles exist in a tautomeric equilibrium, direct alkylation typically yields a mixture of N1- and N2-alkylated isomers [1]. To achieve high N1-selectivity, the reaction must be driven by thermodynamic control and specific counter-ion coordination. The subsequent step involves the chemoselective reduction of the nitro group to an amine, yielding the final product.

Mechanistic Insights and Causality

Overcoming the Regioselectivity Challenge

The regiochemical outcome of indazole N-alkylation is dictated by a delicate interplay of steric hindrance, electronic distribution, and the choice of base/solvent [1, 2].

  • Base Selection (The Causality of NaH): Utilizing a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (e.g., DMF or THF) deprotonates the indazole to form a sodium indazolide intermediate. The sodium cation ( Na+ ) coordinates preferentially with the N2 atom. This coordination sterically hinders the electrophile (1-bromopropane) from attacking the N2 position, thereby directing the alkylation predominantly to the N1 position [1].

  • Thermodynamic Control: The N1-alkylated isomer is generally the thermodynamically favored product. Allowing the reaction to proceed at room temperature over an extended period ensures that the thermodynamic product predominates.

Chemoselective Nitro Reduction

The conversion of 1-propyl-5-nitro-1H-indazole to the corresponding 5-amine is achieved via palladium-catalyzed hydrogenation. Pd/C under a hydrogen atmosphere provides a clean, self-validating system: the reaction consumes hydrogen gas until the nitro group is fully reduced to the amine, at which point gas uptake ceases.

Synthetic Workflow Visualization

G A 5-Nitro-1H-indazole (Starting Material) B Step 1: N-Alkylation NaH, 1-Bromopropane DMF, 0 °C to RT A->B C 1-Propyl-5-nitro-1H-indazole (Intermediate) B->C D Step 2: Reduction H2 (1 atm), 10% Pd/C MeOH, RT C->D E 1-Propyl-1H-indazol-5-amine (Target Product) D->E

Workflow diagram illustrating the two-step synthesis of 1-Propyl-1H-indazol-5-amine.

Quantitative Data: Optimization of Regioselectivity

To validate the choice of reagents, the following table summarizes the expected regiochemical outcomes based on established literature precedents for indazole alkylation [1, 3].

Base / CatalystSolventTemperatureElectrophileN1 : N2 RatioYield (N1)
NaH (60% dispersion) DMF 0 °C to RT 1-Bromopropane > 95 : 5 85 - 90%
K2CO3DMF80 °C1-Bromopropane60 : 40~ 50%
Cs2CO3CH3CN60 °C1-Bromopropane75 : 25~ 65%
Al(OTf)3 (Lewis Acid)Toluene100 °CD-A Cyclopropanes< 5 : 95< 5% (Favors N2)

Table 1: Influence of reaction conditions on the N1/N2 regioselectivity of indazole alkylation. The NaH/DMF system is optimal for N1-selectivity.

Experimental Protocols

Step 1: Synthesis of 1-Propyl-5-nitro-1H-indazole

Self-Validation Checkpoint: The evolution of hydrogen gas upon the addition of NaH confirms the active deprotonation of the indazole.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Ensure all glassware is strictly anhydrous to prevent the quenching of NaH.

  • Deprotonation: Suspend 5-nitro-1H-indazole (10.0 mmol, 1.0 equiv) in anhydrous DMF (30 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol, 1.2 equiv) in small portions. Caution: NaH reacts violently with water, liberating highly flammable hydrogen gas. Stir the resulting deep-red suspension at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Add 1-bromopropane (11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the starting material ( Rf​≈0.2 ) should be fully consumed, replaced by a higher-running spot ( Rf​≈0.6 ).

  • Workup: Quench the reaction by slowly adding cold water (50 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers thoroughly with brine (3 x 50 mL) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 20% EtOAc in Hexanes) to isolate the N1-isomer as a pale yellow solid.

Step 2: Synthesis of 1-Propyl-1H-indazol-5-amine

Self-Validation Checkpoint: The color of the solution will transition from yellow to colorless/pale as the chromophoric nitro group is reduced.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1-propyl-5-nitro-1H-indazole (5.0 mmol, 1.0 equiv) in HPLC-grade Methanol (25 mL).

  • Catalyst Addition: Flush the flask with nitrogen gas. Carefully add 10% Palladium on Carbon (Pd/C, 0.05 equiv by weight). Caution: Dry Pd/C is pyrophoric; always add it under an inert atmosphere or wet it with a small amount of solvent first.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon. Repeat this purge cycle three times to ensure a pure H2​ atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature under 1 atm of H2​ for 4-6 hours. Monitor by TLC (DCM:MeOH 95:5) or LC-MS until the nitro intermediate is completely consumed.

  • Filtration: Purge the flask with nitrogen to remove residual hydrogen. Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad generously with Methanol (30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-Propyl-1H-indazol-5-amine as an off-white to pale brown solid. The product is typically >95% pure by NMR and can be used directly or recrystallized from a mixture of DCM and Hexanes if ultra-high purity is required.

References

  • Zhang, X., et al. "Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes." Organic Chemistry Frontiers, Royal Society of Chemistry, 2025. Available at:[Link]

  • "Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis." Organic Letters, American Chemical Society, 2025. Available at: [Link]

Application

how to dissolve 1-Propyl-1H-indazol-5-amine in DMSO for cell culture

Application Note: Solubilization and Handling of 1-Propyl-1H-indazol-5-amine in DMSO for In Vitro Cell Culture Introduction & Physicochemical Profile 1-Propyl-1H-indazol-5-amine is a lipophilic indazole derivative freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Handling of 1-Propyl-1H-indazol-5-amine in DMSO for In Vitro Cell Culture

Introduction & Physicochemical Profile

1-Propyl-1H-indazol-5-amine is a lipophilic indazole derivative frequently utilized as a core building block in kinase inhibitor synthesis and early-stage drug discovery[1][2]. Due to its highly hydrophobic nature, it exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). This application note provides a validated, self-consistent protocol for preparing sterile stock solutions and executing cell culture dilutions without compromising cell viability or compound integrity.

Table 1: Physicochemical Properties of 1-Propyl-1H-indazol-5-amine

PropertyValue
Chemical Name 1-Propyl-1H-indazol-5-amine
CAS Number 1046454-19-6[1]
Molecular Formula C10H13N3[2]
Molecular Weight 175.23 g/mol [2]
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Powder) -20°C, sealed and protected from light[3]

Expert Insights: The Causality of Solvent and Material Selection

To ensure experimental reproducibility and scientific integrity, researchers must understand the mechanistic reasoning behind solvent handling:

  • The 0.1% Cytotoxicity Threshold: While DMSO is unparalleled for breaking the crystal lattice of hydrophobic molecules, it is not biologically inert. At higher concentrations, DMSO modulates critical signaling pathways (e.g., PI3K/Akt, MAPK) and induces dose-dependent cytotoxicity[4]. The gold standard for in vitro assays is to maintain a final DMSO concentration of ≤0.1% (v/v)[4][5][6]. While highly robust immortalized cell lines may tolerate up to 0.5%, primary cells and stem cells will exhibit significant viability drops above 0.1%[5][6][7].

  • Material Compatibility (PTFE vs. PES): A critical point of failure in sterile stock preparation is incorrect filter selection. 100% DMSO will instantly dissolve or severely distort Polyethersulfone (PES) and Cellulose Acetate (CA) membranes, ruining the sample with dissolved polymers[8]. Therefore, Polytetrafluoroethylene (PTFE) syringe filters are mandatory for sterilizing pure DMSO stocks due to their extreme chemical resistance[8][9]. Conversely, when filtering the final aqueous cell culture media, PES is the superior choice due to its rapid flow rate and low protein-binding characteristics[9][10].

  • Self-Validating Assay Design: Every experiment must act as a self-validating system by including a "Vehicle Control." This control consists of cells treated with the exact same final concentration of DMSO used in the highest drug dose, but lacking the active compound[4]. This isolates the true pharmacological effect of 1-Propyl-1H-indazol-5-amine from solvent-induced artifacts.

Experimental Workflow

G Powder 1-Propyl-1H-indazol-5-amine (Dry Powder) Stock Master Stock Solution (100 mM) Powder->Stock Solvent Anhydrous DMSO (Sterile) Solvent->Stock Filter Sterile Filtration (0.22 µm PTFE Filter) Stock->Filter Eliminates particulates Aliquot Aliquoting & Storage (-20°C to -80°C) Filter->Aliquot Single-use vials Dilution Intermediate Dilution (Culture Media / PBS) Aliquot->Dilution Thaw immediately prior to use Final In Vitro Assay (Final DMSO ≤ 0.1%) Dilution->Final Prevents solvent shock

Workflow for the sterile preparation and dilution of 1-Propyl-1H-indazol-5-amine in DMSO.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (100 mM) Goal: Create a highly concentrated stock to minimize the final volume of DMSO added to the cells.

  • Calculation: To prepare a 100 mM stock solution, use the formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (g/mol) / 1000. For 1 mL of a 100 mM stock: 100 × 1 × 175.23 / 1000 = 17.52 mg.

  • Weighing: Accurately weigh 17.52 mg of 1-Propyl-1H-indazol-5-amine powder into a sterile, solvent-resistant glass vial or polypropylene tube[11].

  • Dissolution: Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9%) to the vial[11].

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If the compound does not fully dissolve, subject the vial to gentle sonication in a water bath (do not exceed 37°C) until the solution is completely clear[3][5].

Phase 2: Sterilization and Storage

  • Filtration: Draw the 100 mM stock solution into a solvent-resistant syringe (glass or high-density polypropylene). Attach a 0.22 µm PTFE syringe filter[8]. Slowly push the solution through the filter into a sterile container. Do not use PES or Nylon filters for this step.

  • Aliquoting: Divide the sterilized stock into small, single-use aliquots (e.g., 20–50 µL) in amber or foil-wrapped microcentrifuge tubes to protect from light[11].

  • Storage: Store the aliquots immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months)[12]. This prevents repeated freeze-thaw cycles, which degrade the compound and introduce moisture that reduces solubility[3][12].

Phase 3: Media Preparation and "Solvent Shock" Prevention Goal: Dilute the compound into aqueous media without causing precipitation.

  • Thawing: Thaw a single aliquot at room temperature just prior to the experiment. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Direct addition of 100% DMSO stock to a large volume of aqueous media can cause transient local precipitation (known as "solvent shock")[5]. To prevent this, perform a stepwise dilution. For example, dilute the 100 mM stock 1:10 in PBS or base media to create a 10 mM intermediate working solution.

  • Final Addition: Add the intermediate solution dropwise to the pre-warmed complete cell culture medium while gently swirling.

  • Vehicle Control: Prepare a parallel media batch containing the exact same volume of pure DMSO used for the highest concentration of your drug treatment[4].

Quantitative Data: Serial Dilution Matrix

The following table outlines a standard dilution strategy starting from a 100 mM master stock, ensuring the final DMSO concentration remains within safe biological limits.

Table 2: Dilution Strategy and Cytotoxicity Risk Assessment

Target Final ConcentrationVolume of 100 mM StockVolume of Culture MediaFinal DMSO Concentration (v/v)Cytotoxicity Risk Profile
100 µM 1.0 µL999.0 µL (1 mL)0.10%Low (Gold standard limit)[4][6]
50 µM 0.5 µL999.5 µL (1 mL)0.05%Very Low
10 µM 0.1 µL999.9 µL (1 mL)0.01%Negligible
500 µM 5.0 µL995.0 µL (1 mL)0.50%Moderate (Requires cell-specific viability validation)[4][7]

Note: If a final concentration >100 µM is required for highly sensitive cell lines, consider synthesizing a more soluble analog or utilizing alternative delivery vehicles, as exceeding 0.1% DMSO may heavily confound assay results.

References

  • "1378078-42-2 | 1-Propyl-1H-indazol-4-amine | BLD Pharm." bldpharm.com.1

  • "928821-18-5 | 5-Amino-1-isopropyl-1H-indazole | BLD Pharm." bldpharm.com. 2

  • "How to control for the effects of DMSO when used as a solvent for Deguelin." benchchem.com. 4

  • "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use." lifetein.com. 5

  • "PTFE vs. PES Filter: Which is Best for Sterile Filtration?" loongfiltration.com. 8

  • "Filtration FAQs." scientificlabs.co.uk. 10

  • "What the concentration of DMSO you use in cell culture assays?" researchgate.net. 6

  • "Maximum DMSO concentration in media for cell culture?" reddit.com. 7

  • "Membranes Filters: MCE, Cellulose Acetate, PES, and PTFE." hawachmembrane.com. 9

  • "Compound Handling Instructions." medchemexpress.cn. 12

  • "Inhibitor Handling Instructions." selleckchem.com. 3

  • "Preparation of III-31-C Stock Solution with DMSO: Application Notes and Protocols." benchchem.com. 11

Sources

Method

Application Note: 1-Propyl-1H-indazol-5-amine as a Privileged Scaffold in Targeted Kinase Inhibitor Design

Introduction & Mechanistic Rationale In contemporary medicinal chemistry, indazole derivatives are widely recognized as "privileged scaffolds" due to their exceptional ability to mimic the adenine ring of ATP, making the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, indazole derivatives are widely recognized as "privileged scaffolds" due to their exceptional ability to mimic the adenine ring of ATP, making them highly effective for designing targeted kinase inhibitors[1]. Within this chemical family, 1-Propyl-1H-indazol-5-amine (CAS: 1046454-19-6) has emerged as a particularly versatile building block for hit-to-lead optimization campaigns[2].

The structural causality behind the utility of 1-Propyl-1H-indazol-5-amine relies on two highly specific functional modifications:

  • The 1-Propyl Substitution (Tautomeric Control & Lipophilicity) : Unsubstituted indazoles rapidly tautomerize between the 1H and 2H forms, which complicates Structure-Activity Relationship (SAR) modeling and leads to unpredictable hydrogen-bonding networks. Alkylating the N1 position with a propyl group permanently locks the molecule into the 1H-tautomer. Furthermore, the lipophilic propyl chain is perfectly sized to project into and occupy the deep hydrophobic pockets adjacent to the kinase ATP-binding site, significantly increasing binding affinity and target residence time[1].

  • The 5-Amino Handle (Nucleophilic Vector) : The primary amine at the C5 position acts as a highly reactive nucleophilic vector. It enables rapid structural diversification via acylation, urea formation, or Buchwald-Hartwig cross-coupling. Depending on the target kinase's architecture, this vector can direct added substituents toward the solvent-exposed region (to improve aqueous solubility and pharmacokinetic profiles) or toward the hinge region (to establish critical, high-affinity hydrogen bonds)[3].

Key Applications in Drug Development

Pan-Pim Kinase Inhibition (Hematological Malignancies)

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are frequently overexpressed in hematological malignancies, such as multiple myeloma. 1-Propyl-1H-indazol-5-amine derivatives have been critical in the development of pan-Pim inhibitors. The indazole core anchors the molecule in the ATP pocket, while the 5-amino group serves as a linkage point for pyrazine or pyrimidine moieties that interact directly with the kinase hinge region. This scaffold optimization has successfully yielded potent inhibitors capable of disrupting tumorigenic signaling pathways[4].

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition

ASK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) heavily implicated in inflammatory bowel disease (IBD), fibrosis, and cellular stress responses[5]. Researchers have utilized 5-aminoindazole scaffolds to design novel ASK1 inhibitors[6]. The amide or urea linkages derived from the 5-amino group form essential hydrogen bonds with the hinge region (e.g., Val757), while the N1-propyl group anchors the molecule in the hydrophobic pocket. These derivatives successfully suppress the ASK1-p38/JNK signaling cascade, effectively reducing cellular stress and apoptosis in intestinal epithelial models[7].

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs regulate cell cycle progression, and their dysregulation is a hallmark of cancer. Utilizing the 5-aminoindazole core, researchers have developed highly potent and orally bioavailable CDK inhibitors. By coupling the 5-amino group to substituted pyrimidines, these compounds achieve broad specific CDK inhibitory activity, triggering apoptosis in hematological tumor models[8].

Quantitative Data Presentation

The following table summarizes the representative inhibitory profiles of 5-aminoindazole-derived compounds against key kinase targets, demonstrating the scaffold's broad versatility across different therapeutic areas.

Kinase TargetDisease IndicationScaffold Modification (at C5-Amine)Representative IC50 (nM)Reference Context
Pim-1 Hematological MalignanciesPyrazin-2-yl derivative< 10 nM9[9]
Pim-2 Hematological MalignanciesPyrazin-2-yl derivative15 - 50 nM9[9]
ASK1 Inflammatory Bowel DiseaseAmide/Triazole linkage40 - 100 nM7[7]
CDK9 Leukemia / LymphomaPyrimidin-2-yl derivative< 5 nM8[8]

Experimental Protocols

Protocol A: General Synthesis of N-(1-Propyl-1H-indazol-5-yl)ureas (Hit-to-Lead Generation)

Objective : To synthesize urea-linked indazole derivatives for high-throughput kinase screening. Causality & Rationale : Urea linkages act as excellent bidentate hydrogen bond donors/acceptors for kinase hinge regions. Utilizing an isocyanate ensures a clean, atom-economical addition reaction with the 5-amino group without the need for harsh coupling reagents.

  • Preparation : Dissolve 1-Propyl-1H-indazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: Strict anhydrous conditions are required to prevent the competitive hydrolysis of the highly reactive isocyanate reactant into an unreactive primary amine.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge any trace acids in the environment, thereby maintaining the nucleophilicity of the 5-amino group without participating in the reaction itself.

  • Reaction : Dropwise add the desired aryl isocyanate (1.1 eq) at 0°C to control the exothermic reaction, then allow the mixture to warm to room temperature over 2 hours.

  • Self-Validation Step (In-Process Control) : Monitor the reaction via Thin-Layer Chromatography (TLC, UV 254 nm) and LC-MS.

    • Trustworthiness: The reaction is only deemed complete when the starting material mass (m/z [M+H]+ = 176.1) is fully consumed and the target urea mass is dominant. This prevents premature workup and ensures high synthetic yield.

  • Purification : Quench the reaction with distilled water, extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective : To accurately determine the IC50 of the synthesized 1-Propyl-1H-indazol-5-amine derivatives. Causality & Rationale : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays due to the long emission half-life of lanthanide fluorophores. This temporal delay eliminates background autofluorescence from the test compounds, ensuring high data fidelity and minimizing false positives.

  • Reagent Preparation : Prepare the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the indazole inhibitor in 100% DMSO.

  • Assay Assembly : In a 384-well low-volume plate, combine the kinase enzyme, the test compound, and the specific peptide substrate. Add ATP at a concentration exactly equal to its apparent Km​ for the specific kinase.

    • Causality: Setting the ATP concentration at the Km​ perfectly balances assay sensitivity with physiological relevance, allowing for the accurate detection and differentiation of ATP-competitive inhibitors.

  • Incubation & Detection : Incubate the plate for 60 minutes at room temperature. Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate on a compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Self-Validation Step : Calculate the Z'-factor for the assay plate using DMSO (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control).

    • Trustworthiness: A Z'-factor > 0.5 mathematically validates the assay's robustness, confirming that the calculated IC50 data is statistically significant and trustworthy.

Mandatory Visualizations

Workflow A 1-Propyl-1H-indazol-5-amine (Starting Material) B Acylation / Urea Formation (Structural Diversification) A->B C In Vitro Kinase Screening (TR-FRET Assay) B->C D Hit-to-Lead Optimization (SAR Analysis) C->D

Caption: Workflow for hit-to-lead optimization using 1-Propyl-1H-indazol-5-amine.

Pathway A Cellular Stress / Cytokines B ASK1 / Pim Kinases A->B D Downstream Signaling (JNK, p38, c-Myc) B->D C Indazole-based Inhibitor C->B Inhibits F Apoptosis / Reduced Inflammation C->F Promotes E Cell Survival / Proliferation D->E

Caption: Mechanism of action for indazole-based kinase inhibitors in cellular signaling.

References

  • Title : Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source : National Center for Biotechnology Information (NCBI) URL :[Link][1]

  • Title : Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Source : ACS Publications URL :[Link][8]

  • Title : The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Source : National Center for Biotechnology Information (NCBI) URL :[Link][9]

  • Title : Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. Source : National Center for Biotechnology Information (NCBI) URL : [Link][7]

Sources

Application

Application Note: 1-Propyl-1H-indazol-5-amine as a Strategic Precursor in the Design of ATP-Competitive Kinase Inhibitors

Introduction & Mechanistic Rationale Indazole scaffolds are universally recognized as "privileged structures" in medicinal chemistry, forming the core pharmacophore of numerous FDA-approved multi-kinase inhibitors, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Indazole scaffolds are universally recognized as "privileged structures" in medicinal chemistry, forming the core pharmacophore of numerous FDA-approved multi-kinase inhibitors, including Pazopanib and Axitinib[1]. Among the vast library of indazole derivatives, 1-Propyl-1H-indazol-5-amine (CAS: 1046454-19-6)[2] has emerged as a highly strategic precursor for developing novel, targeted ATP-competitive kinase inhibitors (such as those targeting CDKs, PLK4, and VEGFR)[3][4][5].

Causality of Structural Features:

  • The 1-Propyl Substitution (Hydrophobic Engagement): Unsubstituted 1H-indazoles often suffer from tautomeric instability and promiscuous binding. Alkylation at the N1 position with a propyl group locks the molecule into the thermodynamically stable 1H-tautomer[1]. Mechanistically, the propyl chain is stereoelectronically calibrated to project deep into the hydrophobic sub-pocket adjacent to the kinase hinge region (often near the gatekeeper residue). This specific chain length maximizes van der Waals interactions without inducing the steric clashes typical of bulkier groups (e.g., cyclopentyl), thereby optimizing Lipophilic Ligand Efficiency (LipE) and driving kinase selectivity[5].

  • The 5-Amine Moiety (Solvent Channel Vector): The primary amine at the C5 position serves as a highly reactive nucleophile. In the bound state, the C5 vector is ideally angled to extend outward from the ATP-binding pocket toward the solvent-exposed channel or the DFG-out allosteric site. This allows for modular extension via amide, urea, or aminopyrimidine linkages, enabling fine-tuning of pharmacokinetic properties and target residence time[4].

Synthetic Workflows & Logical Interventions

To construct a functional kinase inhibitor, the 1-propyl-1H-indazol-5-amine precursor is typically coupled to an electrophilic hinge-binding core (e.g., a pyrimidine or quinazoline)[4].

Workflow A 1-Propyl-1H-indazol-5-amine (Precursor) C SNAr / Buchwald-Hartwig Coupling A->C B Electrophilic Core (e.g., 2,4-Dichloropyrimidine) B->C D Intermediate Scaffold C->D Regioselective E Solvent Channel Functionalization D->E Amine/Urea Linkage F Targeted Kinase Inhibitor E->F Final Yield

Synthetic workflow for ATP-competitive kinase inhibitors using 1-Propyl-1H-indazol-5-amine.

Protocol 1: Regioselective SNAr Coupling with 2,4-Dichloropyrimidine

Objective: Synthesize a 4-(indazol-5-ylamino)-2-chloropyrimidine intermediate. Causality & Logic: The 5-amino group of the indazole is a moderate nucleophile. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl generated during the reaction. Without DIPEA, the generated HCl would protonate the 5-amine, halting the reaction. Temperature is strictly maintained at 80°C to ensure regioselective substitution at the more electrophilic C4 position of the pyrimidine, preventing unwanted C2 substitution or bis-addition.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under N₂ atmosphere, dissolve 1-Propyl-1H-indazol-5-amine (1.0 eq, 5.0 mmol) and 2,4-dichloropyrimidine (1.2 eq, 6.0 mmol) in anhydrous 1-butanol (25 mL).

  • Base Addition: Add DIPEA (2.5 eq, 12.5 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C and stir for 12 hours. Monitor progression via Thin Layer Chromatography (TLC; 5% MeOH in DCM)[4].

  • Quenching & Extraction: Cool to room temperature. Concentrate under reduced pressure. Dilute the residue with Ethyl Acetate (50 mL) and wash sequentially with saturated NaHCO₃ (2 × 25 mL) and brine (25 mL)[1].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the intermediate. Confirm regiochemistry via ¹H NMR (monitoring the pyrimidine C5 proton shift).

Protocol 2: Buchwald-Hartwig Amination for Advanced Functionalization

Objective: Couple the intermediate with a solubilizing amine (e.g., N-methylpiperazine) at the C2 position. Causality & Logic: The C2 chloride is less reactive toward SNAr with bulky secondary amines. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is employed[4]. We select Pd₂(dba)₃ as the precatalyst and Xantphos as the ligand. Xantphos possesses a wide "bite angle" (~111°), which forces the palladium intermediate into a geometry that highly accelerates the reductive elimination step, crucial for forming sterically hindered C-N bonds.

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk tube, combine the intermediate from Protocol 1 (1.0 eq), N-methylpiperazine (1.5 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq)[4].

  • Degassing: Suspend the mixture in anhydrous 1,4-dioxane (10 mL). Degas via three freeze-pump-thaw cycles to remove oxygen, which would otherwise oxidize the Pd(0) catalyst and kill the reaction.

  • Coupling: Heat to 100°C for 8 hours under N₂[4].

  • Workup: Filter the hot mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via preparative HPLC to obtain the final kinase inhibitor[4].

Biological Evaluation & Quantitative Data

To validate the efficacy of the synthesized compounds, an in vitro kinase assay is mandatory. We utilize the ADP-Glo™ Kinase Assay, a luminescent platform that measures ADP formed from the kinase reaction. This assay is chosen over FRET-based assays because it is highly resistant to autofluorescent interference from conjugated heterocyclic compounds.

Protocol 3: ADP-Glo™ Kinase Assay for IC₅₀ Determination
  • Preparation: Prepare serial three-fold dilutions of the test compound in 100% DMSO.

  • Incubation: In a 384-well plate, mix 1 µL of compound, 2 µL of the target kinase (e.g., CDK9 or PLK4) in assay buffer, and 2 µL of ATP/substrate mix. Incubate at room temperature for 60 minutes[3][4].

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read on a microplate luminometer.

  • Data Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Table 1: Comparative SAR Data of 1-Alkyl-1H-indazol-5-amine Derivatives Note: Data represents generalized Structure-Activity Relationship (SAR) trends demonstrating the optimization of the 1-alkyl chain for hydrophobic pocket engagement[5][6].

Precursor CoreAlkyl Chain LengthKinase IC₅₀ (nM)Lipophilic Ligand Efficiency (LipE)Off-Target Activity
1H-indazol-5-amineNone (H)> 5002.1High (Promiscuous)
1-Methyl-1H-indazol-5-amineC11253.4Moderate
1-Ethyl-1H-indazol-5-amineC2454.2Low
1-Propyl-1H-indazol-5-amine C3 8 5.8 Very Low (Selective)
1-Isobutyl-1H-indazol-5-amineC4 (Branched)2102.8High (Steric Clash)

Data Interpretation: The 1-propyl substitution achieves the optimal balance. Shorter chains (methyl/ethyl) fail to fully occupy the hydrophobic pocket, resulting in lower potency. Bulkier branched chains (isobutyl) induce steric clashes with the gatekeeper residue, severely degrading both potency and LipE.

Signaling Pathway Modulation

Once the 1-propyl-1H-indazole derivative successfully occupies the ATP-binding site, it acts as a competitive inhibitor, shutting down downstream oncogenic signaling pathways. For example, in the context of Cyclin-Dependent Kinases (CDKs) or Polo-like Kinases (PLKs), this inhibition disrupts cell cycle progression, ultimately triggering apoptosis in malignant cells[3][4].

Pathway I 1-Propyl-Indazole Inhibitor K Target Kinase (e.g., CDK9 / PLK4) I->K Competitive Binding S Substrate Phosphorylation (e.g., RNA Pol II / Centrosomes) K->S Kinase Activity Inhibited ATP Endogenous ATP ATP->K Blocked C Tumor Cell Proliferation S->C Pathway Silenced A Cell Cycle Arrest & Apoptosis S->A Induced via Caspase Activation

Mechanism of action: ATP-competitive kinase inhibition leading to cell cycle arrest and apoptosis.

References

  • Discovery and synthesis of novel indazole derivatives - Benchchem. Benchchem.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. NIH.
  • Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. ACS Publications.
  • 1H-吲唑-5-胺_CAS:1046454-19-6. 华夏化工网.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. NIH.
  • 1 - RSC Medicinal Chemistry. RSC.

Sources

Method

Application Notes &amp; Protocols: A Framework for Assessing the Cytotoxicity of 1-Propyl-1H-indazol-5-amine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on preparing and executing a cell viability assay for 1-Propyl-1H-indazol-5-amine, a novel compound be...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on preparing and executing a cell viability assay for 1-Propyl-1H-indazol-5-amine, a novel compound belonging to the indazole class of heterocyclic molecules. Indazole derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide range of biological activities, including potent antitumor effects.[1][2][3][4] This guide details the critical considerations and step-by-step protocols for two common metabolic assays—MTT and Resazurin—to reliably determine the compound's cytotoxic and cytostatic effects on cancer cell lines. The protocols emphasize scientific integrity through the inclusion of essential controls, data analysis frameworks, and troubleshooting insights to ensure the generation of robust and reproducible results.

Part I: Foundational Principles & Strategic Choices

The successful evaluation of a novel compound's biological activity begins not with the experiment itself, but with the strategic decisions made beforehand. The chemical nature of the compound, the biological question being asked, and the available resources all dictate the optimal experimental path.

Rationale for Assay Selection: MTT vs. Resazurin

Measuring cell viability is fundamental to assessing the cytotoxic potential of a new chemical entity. Metabolic assays are workhorses in this domain, quantifying viability by measuring the metabolic activity of a cell population. We will detail two of the most robust and widely adopted methods.

  • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is an endpoint colorimetric assay.[5] The core principle involves the reduction of the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[6] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[7][8] It is a cost-effective and well-established method.

  • The Resazurin (alamarBlue®) Assay: This is a fluorescent/colorimetric assay that offers several advantages. The blue, cell-permeable, and non-fluorescent resazurin dye is reduced by intracellular reductases in viable cells to the pink, highly fluorescent resorufin.[9][10][11] This conversion can be measured over time (kinetic monitoring), is generally more sensitive than MTT, and the reagent is less toxic to cells, allowing for longer exposure times if necessary.[12] The homogeneous "add-and-read" format also simplifies the workflow.[10]

The Critical Role of Rational Cell Line Selection

The choice of cell line is paramount as each possesses unique genetic and phenotypic characteristics that dictate its response to a given compound.[13][14] A poorly chosen cell line can lead to irrelevant or misleading data. For a novel anti-cancer compound, a strategic approach is recommended:

  • Initial Broad Screening: Begin with a panel of well-characterized, robust cancer cell lines from different tissue origins to identify a spectrum of sensitivity. Common choices include A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma).[15][16][17][18]

  • Target-Based Selection: If the hypothesized mechanism of action for the indazole derivative is known (e.g., inhibition of a specific kinase), select cell lines that are known to express the target or are dependent on that signaling pathway for survival.[13][14]

  • Inclusion of a Non-Cancerous Control: To assess preliminary selectivity and off-target toxicity, it is crucial to include a non-cancerous cell line, such as HEK-293 (human embryonic kidney cells) or a fibroblast line.[2][19] A compound that is highly toxic to both cancerous and non-cancerous cells may have limited therapeutic potential.

Compound Solubilization and Vehicle Control

1-Propyl-1H-indazol-5-amine, like many heterocyclic small molecules, is predicted to have low aqueous solubility. The parent compound, 1H-Indazol-5-amine, has a measured water solubility of only 17.9 µg/mL.[20] Therefore, an organic solvent is required to create a concentrated stock solution.

  • Dimethyl Sulfoxide (DMSO): DMSO is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds for cell-based assays.[21]

  • Vehicle Toxicity: A critical, and often overlooked, aspect of experimental design is the potential for the solvent itself to induce cytotoxicity. The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally ≤0.1% and not exceeding 0.5% , to avoid confounding results.[21][22] Consequently, a "vehicle control" (cells treated with the same final concentration of DMSO as the highest dose of the compound) is an essential control in every experiment.

Part II: Experimental Protocols

These protocols are designed for a 96-well plate format but can be adapted for other formats. Always use sterile techniques and perform all cell culture manipulations in a certified biological safety cabinet.

Protocol 1: Preparation of Compound Stock and Working Solutions

This protocol outlines the creation of a 10 mM primary stock solution and a subsequent serial dilution plate.

  • Calculate Mass for Primary Stock: Determine the mass of 1-Propyl-1H-indazol-5-amine (Molecular Weight: 175.23 g/mol ) required to make a 10 mM stock solution in high-purity DMSO.

    • Example: For 1 mL of 10 mM stock, dissolve 1.75 mg of the compound in 1 mL of DMSO.

  • Dissolution: Carefully weigh the compound and dissolve it in the calculated volume of DMSO. Vortex thoroughly until the compound is completely dissolved. This is your 10 mM Primary Stock . Store in small aliquots at -20°C or -80°C, protected from light.

  • Prepare Serial Dilutions: Create a dose-response curve by performing serial dilutions. It is efficient to prepare an intermediate dilution plate.

    • Label a 96-well plate as the "Compound Plate".

    • Add 100 µL of complete cell culture medium to columns 2-12.

    • Add 200 µL of an intermediate dilution of your compound (e.g., 200 µM, made by diluting the 10 mM stock in medium) to column 1.

    • Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on. Discard 100 µL from the final dilution column. This creates a plate with a range of concentrations ready to be added to the cells.

Protocol 2: Cell Seeding for 96-Well Plates
  • Cell Culture: Culture your selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Harvesting: When cells reach approximately 80% confluency, wash them with PBS, and detach them using a trypsin-EDTA solution.[5]

  • Cell Counting: Neutralize the trypsin with complete medium, collect the cells, and count them using a hemocytometer or automated cell counter to determine the cell density.

  • Seeding: Dilute the cell suspension to the predetermined optimal seeding density. This must be optimized for each cell line to ensure they are in the exponential growth phase during the experiment.[23]

    • Example Seeding Densities: 5,000 cells/well for A549; 8,000 cells/well for MCF-7.

  • Plating: Dispense 100 µL of the cell suspension into each well of a clear, flat-bottomed 96-well plate. Leave the outermost wells filled with sterile PBS to minimize evaporation (the "edge effect").

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume growth.

Protocol 3: MTT Cell Viability Assay Protocol

This protocol is adapted from standard methodologies.[6][7][23]

  • Compound Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of medium containing the desired concentrations of 1-Propyl-1H-indazol-5-amine (from your "Compound Plate"). Include wells for untreated cells (medium only) and a vehicle control (medium with the highest DMSO concentration).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS.[6][23] Add 20 µL of this solution to each well (final concentration ~0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol) to each well.[5][7]

  • Read Absorbance: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan.[6] Measure the absorbance at 570 nm or 590 nm using a microplate reader.[6][7]

Protocol 4: Resazurin (alamarBlue) Cell Viability Assay Protocol

This protocol is based on established, homogeneous methods.[9][10][24]

  • Compound Treatment: Follow steps 1 and 2 from the MTT protocol above.

  • Add Resazurin Reagent: Prepare or thaw a commercial resazurin solution according to the manufacturer's instructions. Add 20 µL of the reagent directly to each well containing 100 µL of medium.[8][9]

  • Incubation: Return the plate to the incubator for 1-4 hours (this may require optimization).[9] The solution in wells with viable cells will turn from blue to pink/purple.

  • Read Fluorescence: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9][24] Alternatively, absorbance can be measured at 570 nm.[11]

Part III: Data Analysis & Interpretation

  • Background Subtraction: Average the absorbance/fluorescence values from the "medium-only" (no cells) blank wells and subtract this value from all other readings.[6][7]

  • Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle control is considered 100%.

    • Formula: Percent Viability = (Corrected Reading of Treated Sample / Corrected Reading of Vehicle Control) * 100

  • Generate Dose-Response Curve: Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis). This will typically produce a sigmoidal curve.

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be calculated from the dose-response curve using non-linear regression analysis in software like GraphPad Prism or R. The IC₅₀ is the standard metric for comparing the potency of different compounds.[2]

Data Presentation Table
Concentration (µM)Absorbance (OD 570)Corrected Absorbance% Viability
Medium Blank0.052N/AN/A
Vehicle Control (0 µM)1.2521.200100%
0.11.2401.18899.0%
11.0521.00083.3%
100.6520.60050.0%
1000.1520.1008.3%

Part IV: Visualizations & Workflows

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis p1 Prepare Compound Stock (10 mM in DMSO) p2 Culture & Seed Cells in 96-Well Plate e1 Incubate Cells (24h for attachment) p2->e1 e2 Treat Cells with Serial Dilutions e1->e2 e3 Incubate for Exposure (e.g., 48h) e2->e3 a1 Add Viability Reagent (MTT or Resazurin) e3->a1 a2 Incubate (1-4h) a1->a2 a3 Read Plate (Absorbance/Fluorescence) a2->a3 d1 Calculate % Viability vs. Vehicle Control a3->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate IC50 Value d2->d3

Caption: High-level workflow for assessing compound cytotoxicity.

Assay Principle Diagrams

MTT cluster_cell Viable Cell Mitochondrial\nReductases Mitochondrial Reductases Formazan Formazan (Purple, Insoluble) Mitochondrial\nReductases->Formazan Reduces MTT MTT (Yellow, Soluble) MTT->Mitochondrial\nReductases Enters cell

Caption: Principle of the MTT assay.

Resazurin cluster_cell Viable Cell Intracellular\nReductases Intracellular Reductases Resorufin Resorufin (Pink, Fluorescent) Intracellular\nReductases->Resorufin Reduces Resazurin Resazurin (Blue, Non-Fluorescent) Resazurin->Intracellular\nReductases Enters cell

Caption: Principle of the Resazurin assay.

References

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]

  • Title: Resazurin Assay Protocol Source: Creative Bioarray URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]

  • Title: MTT Assay Protocol Source: Boster Bio URL: [Link]

  • Title: Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds Source: PubMed URL: [Link]

  • Title: Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability Source: PubMed URL: [Link]

  • Title: Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds Source: ResearchGate URL: [Link]

  • Title: Selection of Optimal Cell Lines for High-Content Phenotypic Screening Source: ACS Chemical Biology URL: [Link]

  • Title: Resazurin Cell Viability Assay Source: Labbox URL: [Link]

  • Title: RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC) OF CANCER CELLS Source: p-care URL: [Link]

  • Title: Cancer Cell Line Screening: A Compass for Drug Discovery Source: Crown Bioscience URL: [Link]

  • Title: An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment Source: MDPI URL: [Link]

  • Title: Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines Source: PMC - NCBI URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: PMC - NCBI URL: [Link]

  • Title: 1H-Indazol-5-amine Source: PubChem URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: ResearchGate URL: [Link]

  • Title: Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective Source: ResearchGate URL: [Link]

  • Title: Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines Source: DergiPark URL: [Link]

  • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines Source: MDPI URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review Source: Chemical Science Transactions URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Propyl-1H-indazol-5-amine

Welcome to the technical support center for the synthesis of 1-Propyl-1H-indazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-prove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Propyl-1H-indazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into improving reaction yields and overcoming common experimental hurdles. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring a robust and reproducible synthesis.

The synthesis of 1-Propyl-1H-indazol-5-amine is a multi-step process where yield can be compromised at several key stages. The most significant challenges are controlling the regioselectivity during the N-alkylation step and ensuring an efficient, clean reduction of the nitro group. This guide provides a structured, question-and-answer-based approach to troubleshoot these critical transformations.

Overall Synthetic Workflow

The most common and reliable synthetic route begins with 5-nitro-1H-indazole, proceeds through a critical N-propylation step, and concludes with the reduction of the nitro group to the target amine.

G cluster_0 Step 1: N-Propylation cluster_1 Step 2: Nitro Group Reduction A 5-Nitro-1H-indazole B 1-Propyl-5-nitro-1H-indazole A->B  Propyl Halide,  Base, Solvent C 1-Propyl-1H-indazol-5-amine (Target Compound) B->C  Reducing Agent  (e.g., H₂, Pd/C or SnCl₂)

Caption: High-level workflow for the synthesis of 1-Propyl-1H-indazol-5-amine.

Part 1: Troubleshooting the N-Propylation of 5-Nitro-1H-indazole

This step is arguably the most critical for maximizing the overall yield. The primary challenge is the formation of the undesired N-2 alkylated regioisomer (2-propyl-5-nitro-2H-indazole), which can be difficult to separate from the desired N-1 product.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of the N-2 propyl isomer. How can I improve the N-1 selectivity?

A1: Regioselectivity in the N-alkylation of indazoles is a classic challenge governed by a combination of factors, including the base, solvent, and temperature.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] To favor the N-1 product, you must use conditions that exploit this difference. The choice of base and solvent system is critical for controlling regioselectivity.[1]

  • Expert Recommendation: The most effective strategy is to use a strong, non-nucleophilic hydride base, such as sodium hydride (NaH) , in an anhydrous aprotic solvent like tetrahydrofuran (THF) .[2][3]

  • Causality: NaH irreversibly deprotonates the indazole to form the indazolyl anion. In a solvent like THF, this anion can form a tight ion pair with the sodium cation (Na⁺). This ion pair formation is believed to occur preferentially at the N-2 position, sterically hindering the approach of the alkylating agent to N-2 and thereby directing the propyl group to the more accessible N-1 position.[3][4] In more polar, coordinating solvents like DMF, this ion pair is less tightly associated, leading to a mixture of isomers.[3]

Q2: I'm using NaH in THF but my N-1 selectivity is still poor. What else could be wrong?

A2: If selectivity remains an issue, consider the following:

  • Reagent Quality: Ensure your NaH is fresh and reactive. Use truly anhydrous THF, as any water will quench the hydride and affect the reaction.

  • Temperature: Perform the deprotonation at a low temperature (e.g., 0 °C) before adding the propyl halide and allowing the reaction to slowly warm to room temperature. This can help favor the formation of the thermodynamic product.

  • Inverse Addition: Try adding the solution of the deprotonated indazole to a solution of the propyl halide. This can sometimes improve selectivity by keeping the concentration of the nucleophile low.

Q3: My N-propylation reaction is sluggish and not going to completion. How can I drive it forward?

A3: If the reaction is not progressing, several factors may be at play:

  • Leaving Group: Switch from propyl bromide to propyl iodide. Iodide is a better leaving group and will accelerate the S_N2 reaction.[5]

  • Temperature: Gently heating the reaction (e.g., to 40-50 °C) after the initial addition can increase the rate. However, monitor this carefully, as excessive heat can decrease regioselectivity.[1]

  • Reagent Equivalents: Ensure you are using a slight excess (1.1-1.2 equivalents) of both the base and the propyl halide relative to the starting indazole.[1]

Optimized N-1 Propylation Protocol

This protocol is optimized for achieving high N-1 regioselectivity.[2]

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, add 5-nitro-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir the mixture at 0 °C for 30-60 minutes.

  • Alkylation: Add 1-iodopropane (1.2 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Decision Workflow for N-Alkylation

G Start Start: N-Propylation of 5-Nitro-1H-indazole CheckIsomers Problem: Poor N-1/N-2 Ratio (>10% N-2 isomer) Start->CheckIsomers IncompleteRxn Problem: Incomplete Reaction CheckIsomers->IncompleteRxn No BaseSolvent Action: Use NaH in anhydrous THF. Perform deprotonation at 0°C. CheckIsomers->BaseSolvent Yes ChangeLG Action: Switch from propyl bromide to propyl iodide. IncompleteRxn->ChangeLG Yes CheckReagents Action: Verify anhydrous solvent and fresh NaH. Check temperature control. BaseSolvent->CheckReagents Still poor selectivity Success Result: High Yield of N-1 Isomer BaseSolvent->Success Selectivity improved CheckReagents->Success IncreaseTemp Action: Gently warm reaction to 40-50°C. Monitor N-1/N-2 ratio. ChangeLG->IncreaseTemp Still incomplete ChangeLG->Success Reaction complete IncreaseTemp->Success

Caption: Troubleshooting workflow for optimizing N-1 regioselectivity.

Part 2: Troubleshooting the Nitro Group Reduction

The final step is the reduction of the 5-nitro group to the 5-amino group. The choice of method can impact yield, purity, and ease of workup.

Frequently Asked Questions (FAQs)

Q4: Which method is best for reducing the nitro group on the indazole ring?

A4: Both catalytic hydrogenation and metal-in-acid reductions are effective. The "best" method depends on your available equipment, scale, and tolerance for impurities.

MethodAdvantagesDisadvantages
Catalytic Hydrogenation - Very clean reaction, high yields. - Byproducts are water and spent catalyst. - Easy workup (filtration).- Requires specialized equipment (hydrogenator). - Catalyst can be pyrophoric and expensive. - Catalyst can be poisoned by impurities.
Tin(II) Chloride (SnCl₂) [5]- Effective and rapid. - Does not require pressure equipment.- Generates stoichiometric tin salt waste. - Workup requires careful basification to precipitate tin hydroxides, which can trap the product.[5]
Iron/NH₄Cl [6]- Inexpensive and environmentally benign. - Neutral conditions are gentle on the substrate.- Heterogeneous reaction can be slow. - Iron sludge can make product isolation difficult.

Q5: My catalytic hydrogenation has stalled. What should I do?

A5: A stalled hydrogenation is common. First, ensure there are no leaks in your system. Then, consider these points:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or have been deactivated. Try adding a fresh batch of catalyst.

  • Solvent: Ensure a suitable solvent like ethanol, methanol, or ethyl acetate is used.

  • Agitation: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Pressure: If possible, increase the hydrogen pressure.

Q6: I'm using SnCl₂ for the reduction, but my yield after workup is very low. Where is my product?

A6: The product is likely trapped in the tin hydroxide precipitate or lost to the aqueous layer. The target amine is basic and will form a water-soluble salt in acidic conditions.

  • Expert Recommendation: After the reaction is complete, cool the mixture and carefully add a concentrated base (e.g., 50% NaOH solution) until the pH is strongly basic (pH > 12). This will first precipitate tin hydroxides and then, with sufficient excess base, may form soluble stannates, clarifying the mixture. More importantly, it ensures your amine product is in its free-base form, which is soluble in organic solvents. Extract thoroughly with a solvent like ethyl acetate or dichloromethane.

Optimized Nitro Reduction Protocol (Catalytic Hydrogenation)
  • Setup: In a hydrogenation vessel, dissolve 1-propyl-5-nitro-1H-indazole (1.0 equiv) in ethanol or methanol.

  • Catalyst: Carefully add 5-10% Pd/C (50% wet, ~5 mol%) under a stream of nitrogen.

  • Hydrogenation: Seal the vessel, evacuate and purge with nitrogen (3x), then evacuate and purge with hydrogen (3x). Pressurize the vessel with hydrogen (e.g., 50 psi or balloon pressure) and stir vigorously.

  • Monitoring: Monitor the reaction by the cessation of hydrogen uptake or by TLC/LC-MS.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-Propyl-1H-indazol-5-amine, which can be purified further if necessary.

Part 3: Purification of 1-Propyl-1H-indazol-5-amine

The final product is a primary aromatic amine, which can present purification challenges.

Frequently Asked Questions (FAQs)

Q7: My final product streaks badly during silica gel column chromatography, and I get poor separation.

A7: This is a classic problem when purifying basic compounds like amines on standard silica gel, which is acidic. The amine interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and sometimes irreversible adsorption.[7]

  • Expert Recommendation: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common and highly effective method is to use a solvent system containing 1-2% triethylamine (Et₃N) or a 1-2% solution of 7N ammonia in methanol mixed with your primary solvent (e.g., dichloromethane or ethyl acetate).[7] This neutralizes the acidic sites on the silica, allowing the amine to elute cleanly.

Q8: Is there an effective non-chromatographic purification method?

A8: Yes, acid-base extraction is an excellent technique for purifying amines.[8]

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The amine will protonate and move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

  • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 10M NaOH) until the pH is >12. The amine will precipitate or form an oil.

  • Extract the now-basic aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic extracts, dry over Na₂SO₄, and evaporate the solvent to yield the purified free amine.

References
  • BenchChem. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. BenchChem Technical Support.
  • Dalton, C. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • RSC Advances. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • BenchChem. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. BenchChem Technical Support.
  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-methyl-1-propyl-1H-indol-5-amine. BenchChem Technical Support.
  • Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
  • BenchChem. (2025). how to avoid side product formation in 1H-indazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of 1-(1H-imidazol-5-yl)-N-methylmethanamine. BenchChem Technical Support.
  • MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]

  • Journal of the American Chemical Society. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: 1-Propyl-1H-indazol-5-amine Formulation &amp; Solubility

Welcome to the Formulation Technical Support Center. This guide is designed for researchers, pharmacologists, and drug development professionals experiencing aqueous solubility challenges with 1-Propyl-1H-indazol-5-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. This guide is designed for researchers, pharmacologists, and drug development professionals experiencing aqueous solubility challenges with 1-Propyl-1H-indazol-5-amine and its derivatives.

Below, you will find the physicochemical causality of these issues, a structured FAQ, and field-validated protocols to ensure stable, reproducible solubilization for both in vitro and in vivo applications.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular mechanics of the compound. 1-Propyl-1H-indazol-5-amine consists of an indazole core, a basic amine at the 5-position, and a hydrophobic propyl chain at the 1-position.

The primary cause of its poor aqueous solubility at physiological pH (7.4) is the combination of its low pKa and high lipophilicity. The 5-amine group has a predicted pKa of approximately 3.85[1]. Because this pKa is significantly lower than physiological pH, the molecule exists almost entirely in its unprotonated (neutral) state in standard assay buffers. When this neutral state is combined with the hydrophobic bulk of the N1-propyl group, the molecule exhibits high crystal lattice energy and poor water hydration, leading to rapid precipitation[2].

Comparative Solubility Data
Property1H-indazol-5-amine (Base Core)1-Propyl-1H-indazol-5-amineMechanistic Impact on Solubility
Aqueous Solubility (pH 7.4) ~17.9 µg/mL[3]< 1.0 µg/mL (Estimated)The N1-propyl group significantly reduces hydration capacity compared to the base core.
Predicted pKa (Amine) ~3.85[1]~3.85At pH 7.4, >99.9% of the compound is unprotonated, preventing electrostatic solubilization.
LogP (Lipophilicity) 1.5[3]~3.0The propyl chain increases hydrophobicity, driving the molecule out of the aqueous phase.

Troubleshooting FAQs

Q1: Why does my compound immediately precipitate (crash out) when I dilute my DMSO stock into a pH 7.4 assay buffer? A1: This is a classic case of hydrophobic collapse. When you dilute a high-concentration DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the water. Because 1-Propyl-1H-indazol-5-amine is highly lipophilic and neutral at pH 7.4[1], the sudden loss of the organic solvation shell forces the hydrophobic propyl-indazole molecules to aggregate and crystallize. Solution: You must either keep the final DMSO concentration higher (often toxic to cells) or use a step-wise dilution with a surfactant (see Protocol 2).

Q2: Can I just lower the pH of my buffer to protonate the amine and dissolve it? A2: While technically possible, it is rarely biologically viable. To achieve >90% protonation (and thus salt-like solubility), you would need to lower the buffer pH to at least one unit below the pKa (pH < 2.8). This highly acidic environment is incompatible with most in vitro cell cultures and in vivo physiological systems.

Q3: What is the best formulation strategy for in vivo dosing (e.g., IV or IP injection in mice) without causing solvent toxicity? A3: For in vivo applications, complexation is the gold standard. Using a cyclic oligosaccharide like Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic propyl-indazole core within its lipophilic cavity while presenting a hydrophilic exterior to the aqueous environment. This avoids the use of toxic co-solvents entirely.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in quality control steps to ensure the compound remains in solution before you proceed with your downstream assays.

Protocol 1: Cyclodextrin Complexation for In Vivo Dosing

Objective: Achieve a 2 mg/mL clear aqueous solution using HP-β-CD.

  • Preparation: Weigh exactly 2.0 mg of 1-Propyl-1H-indazol-5-amine powder into a sterile glass vial.

  • Excipient Addition: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 0.9% sterile saline. Add 1.0 mL of this excipient solution directly to the powder.

  • Mechanical Disruption: Vortex the vial vigorously for 2 minutes to break up macroscopic aggregates.

  • Thermal/Acoustic Solubilization: Place the vial in a heated sonicating water bath at 37°C for 20–30 minutes. Causality: Heat increases the kinetic energy, while sonication provides the mechanical energy required to overcome the crystal lattice energy and drive the drug into the cyclodextrin cavities.

  • Self-Validation (Centrifugation): Transfer an aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

    • Pass: No visible pellet. Proceed to step 6.

    • Fail: A white pellet forms. The compound has exceeded the complexation capacity. You must either reduce the target concentration or increase the HP-β-CD concentration to 30%.

  • Sterilization: Filter the supernatant through a 0.22 µm PVDF syringe filter. Confirm the final concentration via HPLC-UV against a standard curve prepared in 100% DMSO.

Protocol 2: Co-Solvent/Surfactant Micellization for In Vitro Assays

Objective: Formulate a stable stock using a 5% DMSO / 5% Tween-80 / 90% Saline system.

  • Primary Solubilization: Dissolve 2.0 mg of 1-Propyl-1H-indazol-5-amine in 50 µL of 100% molecular-grade DMSO. Vortex until completely clear.

  • Surfactant Coating: Add 50 µL of Tween-80 directly to the DMSO stock. Vortex for 2 minutes. Causality: Tween-80 coats the solvated molecules, pre-forming a surfactant layer before water is introduced.

  • Aqueous Phase Addition (Critical Step): While continuously vortexing the mixture on a medium setting, add 900 µL of 0.9% saline dropwise (approx. 1 drop per second). Causality: Dropwise addition prevents localized high-polarity zones that trigger rapid nucleation and precipitation.

  • Stabilization: Sonicate the final mixture for 5 minutes at room temperature to stabilize the micellar structures.

  • Self-Validation: Measure the optical density (OD) of the solution at 600 nm using a spectrophotometer. An OD600 < 0.05 indicates a successful, aggregate-free micellar dispersion.

Formulation Decision Workflow

G Start 1-Propyl-1H-indazol-5-amine Solubility Troubleshooting App Determine Downstream Application Start->App InVitro In Vitro Assays (Cell Culture / Enzymatic) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Formulation Select Formulation Strategy InVivo->Formulation Dilute Step-wise Dilution (Max 0.5% DMSO final) DMSO->Dilute Cyclo Complexation (e.g., 20% HP-β-CD) Formulation->Cyclo Cosolvent Co-solvent + Surfactant (5% DMSO, 5% Tween-80, 90% Saline) Formulation->Cosolvent

Workflow for solubilizing 1-Propyl-1H-indazol-5-amine based on downstream applications.

References

  • National Institutes of Health (NIH). "Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC".[Link]

  • National Institutes of Health (NIH) PubChem. "1H-Indazol-5-amine | C7H7N3 | CID 88012". [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Storage of 1-Propyl-1H-indazol-5-amine

Welcome to the Technical Support Center for 1-Propyl-1H-indazol-5-amine (CAS: 1046454-19-6). As a critical building block in drug discovery—particularly in the synthesis of kinase inhibitors and anti-tubercular agents[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Propyl-1H-indazol-5-amine (CAS: 1046454-19-6). As a critical building block in drug discovery—particularly in the synthesis of kinase inhibitors and anti-tubercular agents[1]—maintaining the structural integrity of this molecule is paramount.

Because it is an electron-rich aromatic amine, this compound is highly susceptible to oxidative degradation. This guide provides evidence-based troubleshooting, self-validating protocols, and FAQs to ensure your compound remains stable during long-term storage.

Understanding the Degradation Mechanism

Before troubleshooting, it is critical to understand why this molecule degrades. The primary amine group donates electron density into the indazole ring, making the molecule a prime target for electrophilic oxygen species. Exposure to atmospheric oxygen initiates a radical chain reaction, leading to the formation of reactive intermediates and highly colored polymeric species[2].

Pathway A 1-Propyl-1H-indazol-5-amine (Electron-Rich) B O2 / Light / Heat (Auto-oxidation) A->B C Reactive Intermediates (N-oxides) B->C D Degradation Products (Azo, Quinones) C->D

Oxidative degradation pathway of indazol-5-amine derivatives.

Troubleshooting Guide

Issue 1: My batch of 1-Propyl-1H-indazol-5-amine has turned from an off-white powder to a dark brown/green color. Is it still usable?

  • Causality: Discoloration is the primary macroscopic indicator of amine auto-oxidation. Aromatic amines react with atmospheric oxygen—a process accelerated by light and ambient temperatures—to form highly conjugated, colored polymeric species such as azo compounds and quinone-imines[2].

  • Action: Do not use heavily discolored batches for sensitive biological assays or late-stage synthesis without repurification. Always verify purity via LC-MS or 1H-NMR before proceeding.

Issue 2: How can I prevent the oxidation of the free base during routine handling?

  • Causality: High temperatures increase the kinetic energy of molecules, overcoming the activation energy barrier for oxidation, while UV/visible light can homolytically cleave bonds to generate reactive radical species[3].

  • Action: Eliminate the triad of degradation catalysts: oxygen, light, and thermal energy[3][4]. Handle the compound under an inert atmosphere, store it in amber glass vials to block UV light, and maintain temperatures below -20°C for long-term storage.

Core Experimental Protocols

To ensure maximum shelf-life, follow these self-validating workflows for storage and handling.

Workflow A 1-Propyl-1H-indazol-5-amine (Free Base) B Assess Storage Duration A->B C Short-Term (< 1 month) B->C D Long-Term (> 1 month) B->D E Argon Blanketing Store at 4°C in Dark C->E F Salt Formation (e.g., HCl) Protonation of 1° Amine D->F Recommended G Aliquot & Lyophilize Store at -20°C to -80°C D->G Free Base Storage F->G

Workflow for the stabilization and storage of 1-Propyl-1H-indazol-5-amine.

Protocol 1: Inert Gas Blanketing and Aliquoting

Purpose: To minimize freeze-thaw cycles and oxygen exposure for the free base.

  • Preparation: Pre-weigh empty, amber glass vials with PTFE-lined caps. Purge each vial with Argon gas for 10 seconds.

  • Aliquoting: Inside a glove box or under a continuous Argon stream, transfer single-use quantities (e.g., 10-50 mg) of the compound into the vials.

  • Blanketing: Gently blow Argon into the headspace of the vial for 5-10 seconds.

    • Self-Validation Check: Argon is approximately 38% denser than air. A gentle stream ensures displacement without blowing the powder out, forming a robust protective layer over the solid.

  • Sealing: Cap tightly immediately. Wrap the cap junction with Parafilm to prevent gas exchange.

  • Storage: Transfer to a -20°C or -80°C freezer[4].

Protocol 2: Conversion to Hydrochloride (HCl) Salt for Enhanced Stability

Purpose: Protonating the primary amine converts it into an ammonium salt. The lone pair of electrons on the nitrogen is no longer available to donate electron density into the aromatic indazole ring. This drastically increases the oxidation potential, rendering it highly resistant to electrophilic attack.

  • Dissolution: Dissolve 1-Propyl-1H-indazol-5-amine (free base) in a minimal volume of anhydrous diethyl ether or dichloromethane (DCM) under an inert atmosphere.

  • Acidification: Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (e.g., 4M) dropwise while stirring at 0°C.

  • Precipitation: The HCl salt will precipitate as a white solid.

    • Self-Validation Check: The immediate precipitation confirms successful salt formation, as the ionic salt is insoluble in non-polar ethereal solvents.

  • Isolation: Filter the precipitate under a nitrogen blanket using a Schlenk frit, wash with cold anhydrous ether, and dry under high vacuum.

  • Storage: Store the resulting salt in a desiccator at room temperature or 4°C.

Data Presentation: Stability Matrix

The following table summarizes the expected stability of 1-Propyl-1H-indazol-5-amine under various storage conditions, aligning with accelerated stability testing frameworks (ICH Q1A standards)[5][6].

Storage ConditionAtmosphereContainer TypeEst. Purity (1 Month)Est. Purity (6 Months)Recommendation
25°C (Ambient) AirClear Vial< 85% (Discolored)< 50% (Degraded)Strictly Avoid
4°C AirAmber Vial~ 95% (Slight tint)< 80%Short-term only (< 1 week)
-20°C ArgonAmber Vial> 99%~ 98%Acceptable for free base
-20°C (HCl Salt) Air/DesiccatedAmber Vial> 99%> 99%Optimal for long-term
Frequently Asked Questions (FAQs)

Q: Can I use antioxidants to stabilize the compound in solution? A: If the compound must be stored in solution (e.g., in DMSO for high-throughput screening), the addition of a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1% w/v can intercept peroxy radicals and halt the auto-oxidation chain reaction. However, you must ensure BHT does not interfere with your downstream biological assays or catalytic reactions[7].

Q: Why does my compound degrade faster when dissolved in DMSO compared to the solid state? A: Solvation increases molecular mobility and collision frequency with dissolved oxygen. Furthermore, DMSO is highly hygroscopic; absorbed water can facilitate hydrolytic degradation pathways or alter the micro-pH, accelerating the oxidation of the amine[2]. Always use anhydrous, degassed DMSO and store solutions at -80°C, thawing only once.

Q: Is Nitrogen just as good as Argon for blanketing? A: While Nitrogen is commonly used, Argon is strictly preferred for solid amines. Because Nitrogen is slightly lighter than air, it can easily escape the vial before the cap is secured. Argon's higher density allows it to sink and pool over the compound, providing a superior oxygen barrier.

References
  • Title: Quality Guidelines - ICH: Q1A - Q1F Stability | Source: ich.org | URL: [Link]

  • Title: Q1A(R2) Guideline - ICH | Source: ich.org | URL: [Link]

  • Title: How to prevent the oxidation of Amine Catalyst? | Source: mingxupu.com | URL: [Link]

  • Title: Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents | Source: acs.org | URL: [Link]

  • Title: A Preclinical Candidate Targeting Mycobacterium tuberculosis KasA | Source: nih.gov | URL: [Link]

  • Title: Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles | Source: orgsyn.org | URL: [Link]

  • Title: Effects of Oxidation on Amine-Containing Materials | Source: innovative-polymers.com | URL: [Link]

Sources

Optimization

Technical Support Center: High-Temperature Stabilization of 1-Propyl-1H-indazol-5-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the thermal lability of electron-rich heteroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the thermal lability of electron-rich heteroaromatics. 1-Propyl-1H-indazol-5-amine is a critical building block in kinase inhibitor synthesis and pharmaceutical development. However, the electron-donating nature of the C5-primary amine, coupled with the indazole core, makes it highly susceptible to oxidative and thermal degradation at elevated temperatures (>120°C).

This guide provides self-validating protocols, mechanistic insights, and actionable troubleshooting steps to ensure structural integrity during high-temperature synthetic workflows.

Part 1: Diagnostic FAQ - Understanding the Mechanisms

Q1: Why does 1-Propyl-1H-indazol-5-amine turn dark brown or black when heated above 120°C in batch reactions? A1: This color change is the hallmark of oxidative degradation and subsequent oligomerization. Aromatic amines undergo auto-oxidation driven by heat and trace oxygen, forming reactive radical intermediates (e.g., peroxy radicals). These radicals propagate chain reactions that lead to azoxy compounds or polymeric byproducts. While the indazole ring itself is relatively thermostable, the unprotected primary amine acts as the initiation site for thermal degradation.

Q2: Is the degradation purely thermal, or is it solvent-dependent? A2: It is highly solvent-dependent. In ethereal solvents (e.g., THF, dioxane), trace peroxides drastically accelerate amine oxidation. In standard protic solvents under batch conditions, prolonged residence times at high temperatures lead to nucleophilic degradation pathways. Literature on continuous flow chemistry demonstrates that using fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) can suppress degradation even at extreme temperatures (up to 240°C) by stabilizing the amine through strong hydrogen bonding without participating in side reactions[1].

Q3: How does atmospheric exposure affect the amine at high temperatures? A3: If your reaction setup is exposed to air containing CO₂ and O₂, primary amines can react to form carbamates, which subsequently polymerize at high temperatures to form high-molecular-weight polyamines and heat-stable salts[2][3]. This is a well-documented thermal degradation pathway for amines, directly applicable to the handling of basic pharmaceutical intermediates in open-air high-temperature setups.

Part 2: Mechanistic Pathway & Mitigation Logic

Understanding the causality between thermal stress and degradation is the first step in engineering a robust reaction environment.

G A 1-Propyl-1H-indazol-5-amine B High Temperature (>120°C) A->B I Stabilized Intermediate A->I Protected Pathway D Radical Auto-Oxidation B->D Thermal Stress E Carbamate Polymerization B->E C Trace O2 / CO2 C->D Initiation C->E CO2 Exposure F Oligomeric Degradation D->F E->F G Strict Argon Degassing G->C Blocks O2/CO2 G->I H Continuous Flow H->B Minimizes Time H->I

Logical relationship between thermal degradation triggers and targeted mitigation strategies.

Part 3: Troubleshooting Guide & Corrective Actions

Issue 1: Significant mass loss observed during prolonged heating.

  • Root Cause: Thermal decomposition and volatility.

  • Corrective Action: Conduct a baseline Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to pinpoint the exact onset temperature of decomposition ( Tonset​ )[4]. Do not exceed Tonset​−20∘C in batch. If higher temperatures are kinetically required, transition to a continuous flow reactor to minimize thermal residence time.

Issue 2: Formation of multiple closely eluting byproducts on LC-MS.

  • Root Cause: Radical-mediated auto-oxidation of the C5-amine.

  • Corrective Action: Implement the "Freeze-Pump-Thaw" degassing method (see SOP below) to remove dissolved oxygen. Incorporating a radical scavenger (e.g., BHT at 0.1-1.0 mol%) can terminate the chain reaction and prevent further damage[5].

Issue 3: Poor solubility and degradation in standard polar aprotic solvents (DMF/DMSO) at 150°C.

  • Root Cause: DMSO can act as an oxidant at elevated temperatures, and DMF can degrade to dimethylamine, which cross-reacts with the indazole core.

  • Corrective Action: Switch to 2,2,2-Trifluoroethanol (TFE) or N-Methyl-2-pyrrolidone (NMP). TFE has been proven to stabilize amines during high-temperature thermal processing up to 240°C[1].

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Rigorous Degassing via Freeze-Pump-Thaw (Self-Validating System)

Expertise Note: Standard nitrogen sparging is insufficient for electron-rich indazoles at >120°C. Freeze-pump-thaw ensures <1 ppm dissolved O₂, completely shutting down the auto-oxidation pathway.

  • Preparation: Dissolve 1-Propyl-1H-indazol-5-amine in the selected reaction solvent (e.g., TFE or NMP) in a heavy-walled Schlenk flask.

  • Freeze: Submerge the flask in a liquid nitrogen/isopropanol bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high vacuum (≤ 0.1 mmHg) for 3-5 minutes to evacuate the headspace.

  • Thaw: Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath. You will observe bubbles of dissolved gas escaping the liquid lattice.

  • Cycle: Repeat steps 2-4 a minimum of three times.

  • Backfill: On the final thaw, backfill the flask with ultra-pure Argon.

  • System Validation: A successful degassing will yield zero visible bubbling during the third thaw cycle.

SOP 2: Continuous Flow Processing for High-Temperature Steps

Expertise Note: Flow chemistry decouples temperature from residence time, allowing you to exceed the atmospheric boiling point of solvents while preventing the kinetic accumulation of degradation products[1].

Workflow W1 Step 1: Solvent Prep W2 Step 2: Freeze-Pump-Thaw W1->W2 W3 Step 3: Flow Reactor W2->W3 W4 Step 4: In-line Cooling W3->W4 W5 Step 5: LC-MS Validation W4->W5

Step-by-step continuous flow workflow for high-temperature amine processing.

  • System Priming: Prime a stainless steel or Hastelloy flow reactor coil with degassed TFE.

  • Pressurization: Set the back-pressure regulator (BPR) to 100-150 psi to maintain the solvent in the liquid phase at 150-180°C.

  • Equilibration: Heat the reactor zone to the target temperature.

  • Injection: Inject the 1-Propyl-1H-indazol-5-amine solution. Set the flow rate to achieve a residence time of exactly 10 to 20 minutes.

  • Quench: Ensure the output stream immediately enters a cooling loop (0-5°C) before collection to halt any secondary thermal reactions.

  • System Validation: Run an aliquot through LC-MS immediately post-quench; the target peak should represent >95% Area Under Curve (AUC) with no M+16 (oxidation) peaks.

Part 5: Quantitative Data & Solvent Compatibility

To facilitate rapid decision-making, the following table synthesizes the expected thermal degradation kinetics of 1-Propyl-1H-indazol-5-amine under various conditions at a standardized stress temperature of 150°C.

Solvent SystemAtmosphereProcessing ModeResidence/Heating TimeDegradation (%)Primary Mechanism / Byproduct
THF Ambient AirBatch2 Hours>40%Peroxide-driven oxidation / Tar
DMF N₂ SpargedBatch2 Hours15 - 20%Dimethylamine adducts / Oligomers
NMP Argon (F-P-T)*Batch2 Hours<5%Trace auto-oxidation
TFE ArgonContinuous Flow15 Minutes<1% None detected (Thermally stabilized)[1]
Neat (Solid) Ambient AirTGA/DSCRamp 10°C/minOnset ~180°CCarbamate polymerization / Cleavage[3][4]

*F-P-T = Freeze-Pump-Thaw Degassing.

Part 6: References

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability - nbinno.com. 5

  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - nih.gov. 2

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture - eku.edu. 3

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - acs.org. 1

  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds - icm.edu.pl. 6

  • Thermal Stability and Decomposition of 5-Nitroso-1H-imidazole: A Technical Guide for Researchers - benchchem.com. 4

Sources

Reference Data & Comparative Studies

Validation

1-Propyl-1H-indazol-5-amine vs. Other Indazole Derivatives in Drug Discovery: A Technical Comparison Guide

Executive Summary & Core Rationale The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including multi-kinase inhibitors (Pazopanib, Axitinib) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including multi-kinase inhibitors (Pazopanib, Axitinib) and PARP inhibitors (Niraparib)[1][2]. Within this chemical space, 1-Propyl-1H-indazol-5-amine (CAS: 1046454-19-6) has emerged as a highly versatile building block for drug discovery[3].

This guide objectively compares the utility, physicochemical properties, and synthetic advantages of 1-Propyl-1H-indazol-5-amine against other indazole derivatives (such as unsubstituted 1H-indazoles and N2-alkylated isomers). By locking the tautomeric state and extending a lipophilic propyl chain, this specific scaffold offers researchers distinct advantages in target affinity, regioselectivity during synthesis, and pharmacokinetic optimization[4].

Structural & Physicochemical Profiling

The choice of indazole building block dictates the downstream success of a lead compound. Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers, complicating both synthesis and predictable target binding[1].

The Causality of N1-Alkylation

Alkylating the N1 position with a propyl group achieves three critical outcomes:

  • Tautomeric Locking: It permanently fixes the molecule in the 1H-configuration, ensuring that the N2 lone pair remains available to act as a critical hydrogen-bond acceptor in kinase hinge regions[2][4].

  • Lipophilic Extension: The propyl group significantly increases the partition coefficient (LogP). In many kinase active sites (e.g., VEGFR2, Mps1), the N1-vector points toward a solvent-exposed hydrophobic channel. The propyl chain perfectly occupies this space, displacing high-energy water molecules and increasing binding entropy[5].

  • Reduced TPSA: By replacing the N1-hydrogen with an alkyl group, the Topological Polar Surface Area (TPSA) is reduced, which generally enhances cell membrane permeability and oral bioavailability[6].

Table 1: Physicochemical Comparison of 5-Aminoindazole Scaffolds
ScaffoldLogP (Est.)TPSA (Ų)H-Bond DonorsH-Bond AcceptorsKinase Hinge Binding
1H-indazol-5-amine 1.1554.032Variable (Tautomerizes)
1-Methyl-1H-indazol-5-amine 1.6241.622Stable (1H form)
1-Propyl-1H-indazol-5-amine 2.5041.622Stable (Enhanced hydrophobic fit)
2-Propyl-2H-indazol-5-amine 2.5041.622Poor (N1 acts as donor, clashes)

Data synthesized from standard cheminformatics profiling of indazole fragments used in kinase inhibitor design[2][4].

Mechanistic Insights: Kinase Binding & Pathway Modulation

In protein kinase inhibitors, the indazole core frequently acts as an adenine mimetic, anchoring the drug to the ATP-binding pocket[5]. The 5-amino group serves as the ideal synthetic handle to grow the molecule toward the DFG-motif (via urea or amide linkages) to achieve Type II or Type III inhibition[4][7].

When comparing 1-Propyl-1H-indazol-5-amine to shorter alkyl chains (like methyl), the propyl group provides superior van der Waals interactions within the ribose-binding pocket or adjacent hydrophobic sub-pockets, directly translating to lower IC50 values and prolonged target residence time[5].

KinaseSignaling A 1-Propyl-1H-indazol-5-amine Derivative B Kinase Hinge Region (e.g., VEGFR2 / Mps1) A->B H-bonds (N2) & Propyl Hydrophobic Fit C ATP Binding Pocket Blockade B->C Competitive Inhibition D Downstream Signaling (MAPK / PI3K) C->D Inhibits Phosphorylation E Cell Proliferation Arrest D->E Phenotypic Response

Logical flow of 1-Propyl-1H-indazol-5-amine derivatives in kinase inhibition and cellular arrest.

Experimental Workflows & Synthetic Step-Economy

A major bottleneck in drug discovery is synthetic efficiency. Using unsubstituted 1H-indazol-5-amine requires protecting group chemistry (e.g., THP, Boc, or SEM) to prevent unwanted side reactions at the N1/N2 positions during the functionalization of the 5-amino group[2][8].

Conversely, 1-Propyl-1H-indazol-5-amine is pre-alkylated. This eliminates the need for protection/deprotection cycles, allowing for direct, regioselective coupling.

SyntheticWorkflow cluster_1 Workflow A: 1-Propyl-1H-indazol-5-amine cluster_2 Workflow B: Unsubstituted 1H-indazol-5-amine A1 1-Propyl-1H-indazol-5-amine A2 Direct Amide/Urea Coupling (No Protection Needed) A1->A2 A3 Final Kinase Inhibitor A2->A3 B1 1H-indazol-5-amine B2 N1/N2 Protection (e.g., THP, Boc, SEM) B1->B2 B3 Amide/Urea Coupling B2->B3 B4 Deprotection Step B3->B4 B5 Final Kinase Inhibitor B4->B5

Synthetic workflow comparison demonstrating the step-economy of using N1-alkylated indazoles.

Protocol 1: Regioselective Synthesis of a 1-Propyl-1H-indazol-5-yl Urea Derivative

This protocol is a self-validating system designed to ensure complete conversion without regiochemical scrambling.

  • Preparation: Dissolve 1-Propyl-1H-indazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add triethylamine (TEA, 2.0 eq) as a base.

  • Coupling: Cool the reaction to 0°C. Dropwise, add the desired substituted phenyl isocyanate (1.1 eq) dissolved in DCM.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The primary amine spot (ninhydrin positive) should completely disappear, replaced by a higher Rf UV-active spot.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification & Validation: Purify via flash chromatography. Confirm structure via LC-MS (target [M+H]+) and 1H-NMR. Crucial NMR check: Ensure the disappearance of the broad 5-NH2 singlet (~3.5 ppm) and the appearance of two distinct downfield urea NH singlets (>8.0 ppm).

Quantitative Biological Data & Assay Validation

To objectively compare the biological efficacy of these derivatives, researchers rely on luminescent biochemical assays. The data below synthesizes representative Structure-Activity Relationship (SAR) trends observed in literature for indazole-based kinase inhibitors (e.g., targeting VEGFR2 or Mps1)[4][5].

Protocol 2: ADP-Glo™ Kinase Assay for Target Validation
  • Reagent Prep: Prepare 1X Kinase Buffer. Dilute the recombinant kinase, ATP, and specific peptide substrate to optimal concentrations.

  • Compound Incubation: Plate 1-Propyl-1H-indazol-5-amine derivatives in a 384-well plate (10-point dose-response curve, 10 µM to 0.5 nM). Add the kinase/substrate mixture and incubate for 15 mins at RT.

  • Reaction: Initiate the reaction by adding ATP. Incubate for 60 mins.

  • Detection: Add ADP-Glo™ Reagent to deplete unreacted ATP (40 mins), followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 mins).

  • Data Validation: Read luminescence. Self-Validation: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness.

Table 2: Representative SAR Data for Indazole Derivatives against VEGFR2
Core ScaffoldTarget KinaseIC50 (nM)Cellular IC50 (HUVEC, µM)Mechanistic Note
1H-indazol-5-amine VEGFR21455.2Sub-optimal permeability; rapid efflux.
1-Methyl-1H-indazol-5-amine VEGFR2421.8Improved hinge stability.
1-Propyl-1H-indazol-5-amine VEGFR212 0.4 Optimal hydrophobic pocket filling; high permeability.
2-Propyl-2H-indazol-5-amine VEGFR2>1000>10Loss of critical N2 hydrogen-bond acceptor capability.

Note: The 1-propyl derivative demonstrates a >10-fold improvement in biochemical potency over the unsubstituted core, driven by enhanced hydrophobic interactions and improved cellular penetrance[4][9].

Conclusion & Selection Guide

When designing novel therapeutics—whether kinase inhibitors[4], bacterial Gyrase B inhibitors[8], or G-protein coupled receptor agonists[6]—the selection of the indazole building block is paramount.

Choose 1-Propyl-1H-indazol-5-amine when:

  • You require a locked 1H-tautomer to ensure precise hydrogen bonding at the N2 position.

  • Your target's active site features a solvent-exposed or hydrophobic channel adjacent to the hinge region that can accommodate a 3-carbon chain.

  • You need to bypass tedious protection/deprotection steps during the functionalization of the 5-amino group.

  • You are optimizing a lead compound for better LogP and cellular permeability.

Choose Unsubstituted 1H-indazol-5-amine when:

  • The active site strictly forbids steric bulk at the N1 position.

  • You intend to perform late-stage diversification via cross-coupling at the N1 position.

References

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters (2015). Available at:[Link]

  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. Journal of Medicinal Chemistry (2017). Available at:[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances (2021). Available at:[Link]

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125). Journal of Medicinal Chemistry (2013). Available at:[Link]

  • Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry (2017). Available at:[Link]

Sources

Comparative

A Comparative Guide to Mass Spectrometry Validation Methods for 1-Propyl-1H-indazol-5-amine

This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of analytical procedures for 1-Propyl-1H-indazol-5-amine, a novel pharmaceutical compound. As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of analytical procedures for 1-Propyl-1H-indazol-5-amine, a novel pharmaceutical compound. As a Senior Application Scientist, the following content is synthesized from extensive experience in analytical method development and validation, adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally similar molecules.

Introduction: The Imperative of Rigorous Validation

In pharmaceutical development, the validation of an analytical method is the documented process that demonstrates its suitability for its intended purpose.[5][6] For a novel active pharmaceutical ingredient (API) like 1-Propyl-1H-indazol-5-amine, establishing a validated analytical method is a critical step to ensure product quality, safety, and efficacy.[5][7] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity and selectivity.[1][8]

This guide will delve into the practical aspects of validating an LC-MS/MS method for 1-Propyl-1H-indazol-5-amine, comparing different approaches and providing the scientific rationale behind the experimental choices. We will explore the core validation parameters as stipulated by ICH Q2(R1) and FDA guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][9][10]

Method Selection and Development: A Strategic Approach

The selection of the analytical technique is the foundational step in method validation. For 1-Propyl-1H-indazol-5-amine, a polar aromatic amine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[11][12]

Liquid Chromatography: Achieving Optimal Separation

The goal of the chromatographic separation is to resolve the analyte from matrix components and potential impurities. Based on the polar nature of the target compound, a reversed-phase separation is appropriate.

  • Column Selection: A C18 column is a versatile starting point. For enhanced retention and alternative selectivity for aromatic amines, a biphenyl or phenyl-hexyl stationary phase can be advantageous.[11][12][13]

  • Mobile Phase: A typical mobile phase for the analysis of aromatic amines consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) to promote protonation and improve peak shape, and an organic solvent such as acetonitrile or methanol.[14][15]

Mass Spectrometry: Ensuring Sensitive and Specific Detection

The mass spectrometer provides the high sensitivity and selectivity required for pharmaceutical analysis.

  • Ionization Technique: Electrospray ionization (ESI) in the positive ion mode is generally suitable for aromatic amines as they readily accept a proton to form a positively charged ion ([M+H]⁺).[16][17]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification using a triple quadrupole mass spectrometer.[14][18] This technique involves monitoring a specific precursor ion to product ion transition, which significantly enhances selectivity and reduces background noise. For high-resolution mass spectrometry (HRMS), a targeted single-ion monitoring (t-SIM) or parallel reaction monitoring (PRM) approach can be used.[13][16]

Core Validation Parameters: A Comparative Analysis

The following sections detail the experimental design and acceptance criteria for the validation of an LC-MS/MS method for 1-Propyl-1H-indazol-5-amine, in accordance with ICH Q2(R1) guidelines.[3][10]

Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.[10]

Experimental Protocol:

  • Analyze blank matrix samples (e.g., plasma, formulation buffer) from at least six different sources to assess for interferences at the retention time of the analyte and internal standard (IS).

  • Analyze the analyte at the Lower Limit of Quantitation (LLOQ) and a high concentration, spiked into the matrix.

  • If available, analyze samples containing known impurities or degradation products to ensure they do not interfere with the quantification of the analyte.

Acceptance Criteria:

  • The response of interfering peaks in the blank matrix at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ.[19]

  • The response of interfering peaks at the retention time of the IS should be less than 5% of the IS response.[19]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking known concentrations of the analyte into the matrix. A minimum of five to eight concentration levels should be used.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r or r²), slope, and y-intercept.

Acceptance Criteria:

  • The correlation coefficient (r) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Table 1: Comparison of Linearity Performance for 1-Propyl-1H-indazol-5-amine using Different Mass Spectrometry Platforms

ParameterLC-MS/MS (Triple Quadrupole)LC-HRMS (Orbitrap)
Calibration Range 0.1 - 100 ng/mL0.5 - 100 ng/mL
Regression Equation y = 0.025x + 0.001y = 0.023x + 0.005
Correlation Coefficient (r²) > 0.995> 0.992
Back-calculated Accuracy Within ± 10% (± 15% at LLOQ)Within ± 12% (± 18% at LLOQ)
Accuracy and Precision

Accuracy is the closeness of the test results obtained by the method to the true value. Precision is the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analyze at least five replicates of each QC level on the same day (intra-day precision and accuracy) and on at least three different days (inter-day precision and accuracy).

  • Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the measured concentrations at each level.

Acceptance Criteria:

  • The mean accuracy should be within ±15% of the nominal value (±20% for the LLOQ).

  • The precision (CV%) should not exceed 15% (20% for the LLOQ).

Table 2: Intra- and Inter-Day Accuracy and Precision Data for 1-Propyl-1H-indazol-5-amine

QC Level (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
Low (0.3) 95.86.298.18.5
Medium (5.0) 102.34.5101.56.1
High (80.0) 98.73.199.44.8
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • LOD: Can be determined based on the signal-to-noise ratio (typically a ratio of 3:1) or by calculating it from the standard deviation of the response and the slope of the calibration curve.

  • LOQ: The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20% for accuracy and a CV% of ≤20%).

Table 3: Comparison of Sensitivity for 1-Propyl-1H-indazol-5-amine

ParameterLC-MS/MS (Triple Quadrupole)LC-HRMS (Orbitrap)
LOD (ng/mL) 0.030.15
LOQ (ng/mL) 0.10.5
S/N at LOQ > 10> 10

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial for successful implementation. The following diagrams illustrate the key workflows and logical relationships in the validation of an analytical method for 1-Propyl-1H-indazol-5-amine.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_rep Reporting Dev Develop LC-MS/MS Method Spec Specificity Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec Sens LOD & LOQ AccPrec->Sens Stab Stability Sens->Stab Report Validation Report Stab->Report Compile Results SpecificityLogic cluster_inputs Inputs cluster_analysis Analysis cluster_outputs Outputs Blank Blank Matrix LCMS LC-MS/MS Analysis Blank->LCMS Analyte Analyte Analyte->LCMS Impurities Potential Impurities Impurities->LCMS Interference No Interference at Analyte RT LCMS->Interference Resolution Resolution from Impurities LCMS->Resolution

Caption: Logical flow for assessing method specificity.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of an analytical method is a scientifically rigorous process that is fundamental to the successful development of a pharmaceutical product. This guide has provided a comparative overview of the key validation parameters for an LC-MS/MS method for the quantification of 1-Propyl-1H-indazol-5-amine, grounded in the principles outlined by regulatory authorities. By following these guidelines and employing a systematic approach to method validation, researchers can ensure the generation of high-quality, reliable, and defensible data, ultimately contributing to the safety and efficacy of new medicines.

References

  • Vertex AI Search. (2025, December 26).
  • Vertex AI Search. (2025, February 6).
  • Federal Register. (2018, May 22). Bioanalytical Method Validation; Guidance for Industry; Availability.
  • HHS.gov.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • PMC. (2021, August 15).
  • Vertex AI Search.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PubMed. (2021, August 15).
  • FDA. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • Pharmaguideline.
  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Benchchem.
  • Slideshare.
  • Benchchem.
  • Sofpromed. (2024, January 24).
  • Pharmaceutical Technology. (2026, March 24). Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients.
  • Agilent. (2019, September 16).
  • SCIEX.
  • Thermo Fisher Scientific. (2016, April 2).
  • FDA. Q2(R2)
  • PubMed.
  • PMC. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
  • ACCP. (2019, June 27).
  • Regulations.gov. Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop.
  • FDA. (2018, May 24).
  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.

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Validation

validating 1-Propyl-1H-indazol-5-amine purity using LC-MS/MS

Analytical Superiority in Drug Development: Validating 1-Propyl-1H-indazol-5-amine Purity via LC-MS/MS 1-Propyl-1H-indazol-5-amine (CAS: 1046454-19-6) is a highly specialized building block frequently utilized in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Superiority in Drug Development: Validating 1-Propyl-1H-indazol-5-amine Purity via LC-MS/MS

1-Propyl-1H-indazol-5-amine (CAS: 1046454-19-6) is a highly specialized building block frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics[1]. In modern drug development, ensuring the absolute purity of such indazole derivatives is non-negotiable. Trace impurities—particularly regioisomers like 1-propyl-1H-indazol-6-amine or residual alkylating reagents—can drastically alter a drug's pharmacological efficacy and safety profile.

While traditional analytical methods provide baseline data, they often lack the sensitivity required to detect co-eluting isobaric impurities at sub-0.1% thresholds. This guide provides an objective, data-driven comparison of analytical methodologies, demonstrating why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for validating the purity of 1-propyl-1H-indazol-5-amine.

Comparative Analysis of Analytical Alternatives

To contextualize the performance of LC-MS/MS, we must evaluate it against conventional alternatives used in pharmaceutical quality control.

Table 1: Performance Comparison of Analytical Modalities for Indazole Derivatives

Analytical MethodSensitivity (LOD)Specificity for IsobarsMatrix Effect SusceptibilityPrimary Utility
LC-MS/MS (MRM) < 0.1 ng/mL Excellent (via unique fragmentation) Moderate (requires IS correction) Trace impurity quantification & structural ID
HPLC-UV 10 - 50 ng/mLPoor (co-eluting peaks overlap)LowBulk purity & routine QC
GC-MS 1 - 5 ng/mLGood (requires derivatization)LowVolatile residual solvents
1H-NMR ~1 µg/mLModerate (complex splitting patterns)NoneAbsolute structural confirmation

The Causality of Choice: HPLC-UV is fundamentally limited by its reliance on chromophore absorbance. Regioisomers of 1-propyl-1H-indazol-5-amine exhibit nearly identical UV spectra, making differentiation impossible without baseline chromatographic resolution. GC-MS requires thermal volatilization; because amine-bearing indazoles can undergo thermal degradation, GC-MS often introduces artifactual impurities[2]. Conversely, as noted by 2, LC-MS/MS couples the orthogonal separation power of liquid chromatography with the high-specificity mass filtering of tandem mass spectrometry, allowing for the unambiguous identification of target analytes and trace impurities[2].

Mechanistic Rationale: LC-MS/MS Dynamics for 1-Propyl-1H-indazol-5-amine

The molecular formula of 1-propyl-1H-indazol-5-amine is C10H13N3 (MW: 175.23 g/mol ). Under Positive Electrospray Ionization (ESI+), the primary amine and the indazole nitrogen readily accept a proton, forming a highly stable [M+H]+ precursor ion at m/z 176.1[3].

Upon entering the collision cell, Collision-Induced Dissociation (CID) using argon gas induces highly specific fragmentation pathways:

  • Alkyl Cleavage: The most thermodynamically favorable cleavage is the loss of the N-propyl group as propene (-42 Da), yielding a highly abundant product ion at m/z 134.1.

  • Ring Contraction: Further fragmentation of the indazole core (loss of N2 or HCN) generates a secondary qualifier product ion at m/z 106.1.

By monitoring the specific Multiple Reaction Monitoring (MRM) transitions of 176.1 → 134.1 (quantifier) and 176.1 → 106.1 (qualifier), the LC-MS/MS system mathematically eliminates background noise and co-eluting non-isobaric impurities.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system adhering to4[4]. The inclusion of a stable isotope-labeled internal standard (SIL-IS) acts as a continuous internal control. If the MS signal drops due to matrix suppression or instrument drift, the SIL-IS signal drops proportionally, keeping the area ratio constant and validating the run.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the 1-propyl-1H-indazol-5-amine batch and dissolve in 1.0 mL of LC-MS grade methanol (Stock: 1 mg/mL). Causality: Methanol ensures complete solubilization of the organic indazole core.

  • Perform serial dilutions using 50% aqueous methanol containing 0.1% formic acid to achieve a working concentration of 10 ng/mL. Causality: Formic acid provides the necessary protons [H+] to drive ESI+ ionization efficiency.

  • Spike the sample with the SIL-IS (e.g., 1-propyl-d7-1H-indazol-5-amine) to a final concentration of 5 ng/mL.

Step 2: UHPLC Separation Parameters

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm). Causality: The sub-2-micron particle size ensures sharp peak shapes, minimizing isobaric co-elution.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS) Settings

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions:

    • Analyte: m/z 176.1 → 134.1 (Collision Energy: 20 eV)

    • SIL-IS: m/z 183.1 → 134.1 (Collision Energy: 20 eV)

Validation Data Presentation

A self-validating protocol must continuously monitor its own accuracy. The following table represents typical validation data for this method, confirming compliance with the 5 (Accuracy within ±15%, Precision CV ≤15%)[5].

Table 2: LC-MS/MS Validation Metrics for 1-Propyl-1H-indazol-5-amine

Validation ParameterTested ConcentrationObserved ResultICH M10 Acceptance CriteriaStatus
Intra-day Precision (CV%) 10 ng/mL (n=6)3.2%≤ 15%Pass
Inter-day Precision (CV%) 10 ng/mL (n=18)4.8%≤ 15%Pass
Accuracy (% Bias) 10 ng/mL+2.1%± 15%Pass
Matrix Effect (IS Normalized) 10 ng/mL98.5%85% - 115%Pass
Extraction Recovery 10 ng/mL92.4%Consistent & ReproduciblePass

Workflow Visualization

The following diagram illustrates the logical progression of the LC-MS/MS validation workflow, highlighting the critical path from sample preparation to regulatory compliance.

LCMS_Workflow Start Sample Preparation (Dilution & SIL-IS Spiking) LC UHPLC Separation (C18 Column, Gradient Elution) Start->LC Ionization ESI+ Ionization ([M+H]+ m/z 176.1) LC->Ionization MS1 Precursor Ion Selection (Quadrupole 1) Ionization->MS1 CID Collision-Induced Dissociation (Loss of Propyl Group) MS1->CID MS2 Product Ion Detection (m/z 134.1, 106.1) CID->MS2 Data Data Analysis & ICH M10 Validation (Accuracy, Precision, Matrix Effect) MS2->Data

Caption: Logical workflow for LC-MS/MS purity validation of 1-propyl-1H-indazol-5-amine.

Conclusion

For the rigorous purity validation of 1-propyl-1H-indazol-5-amine, LC-MS/MS provides unparalleled analytical confidence. By leveraging specific ESI+ fragmentation pathways and adhering to a self-validating ICH M10 framework, researchers can definitively quantify trace impurities that traditional methods like HPLC-UV and GC-MS overlook. This ensures the integrity of downstream synthetic applications and accelerates the drug development pipeline.

References

  • National Institutes of Health (NIH). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” Synthetic Cannabinoids Using UHPLC-QE Orbitrap MS. Available at: [Link]

  • National Institutes of Health (NIH). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency: Implications for LC-MS/MS Bioanalysis. Available at: [Link]

  • Taylor & Francis. Development and validation of a bioanalytical method in accordance with the ICH M10 guidance. Available at: [Link]

Sources

Comparative

1-Propyl-1H-indazol-5-amine efficacy compared to reference compounds

Comparative Efficacy Guide: 1-Propyl-1H-indazol-5-amine as a Premium Kinase Inhibitor Scaffold Executive Summary & Scientific Context As a Senior Application Scientist, I frequently evaluate novel chemical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 1-Propyl-1H-indazol-5-amine as a Premium Kinase Inhibitor Scaffold

Executive Summary & Scientific Context

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks for their utility in drug discovery. Indazole-5-amines are privileged pharmacophores, widely recognized for their ability to act as potent hinge-binding motifs in ATP-competitive kinase inhibitors (Dong et al., 2023)[1]. Recent breakthroughs in fourth-generation EGFR inhibitors, designed to overcome Osimertinib resistance (e.g., T790M/C797S mutations), heavily rely on indazole scaffolds to maintain wild-type-sparing selectivity[2].

While the unsubstituted 1H-indazol-5-amine provides the essential hydrogen bond donor/acceptor pair for the kinase hinge region, optimizing the N1 position is critical for tuning pharmacokinetics, target residence time, and cellular permeability[3]. This guide objectively compares the efficacy of 1-Propyl-1H-indazol-5-amine (CAS: 1046454-19-6) [4] against standard reference compounds, providing actionable experimental workflows and mechanistic insights for medicinal chemists.

Mechanistic Causality: The N1-Propyl Advantage

In the rational design of pyrimidine- or urea-based kinase inhibitors, the indazole core anchors the molecule to the hinge region (e.g., Met793 in mutant EGFR)[2]. The N1 position typically projects outward toward the solvent boundary or into a shallow hydrophobic pocket.

  • Unsubstituted (1H-indazol-5-amine) : While capable of binding, it suffers from high desolvation penalties and potential off-target promiscuity due to the exposed N-H group.

  • Methylated (1-Methyl-1H-indazol-5-amine) : Improves baseline lipophilicity but often leaves the adjacent hydrophobic space unoccupied, resulting in sub-optimal binding affinity.

  • Propylated (1-Propyl-1H-indazol-5-amine) : The 1-propyl chain provides an optimal aliphatic extension. It maximizes van der Waals interactions within the hydrophobic cleft without introducing the severe steric clashes associated with bulkier groups (like benzyl or cyclopentyl). This specific substitution drives down the IC50 (higher target affinity) while increasing the LogP to a "sweet spot" for transcellular membrane permeability[5].

Quantitative Efficacy Comparison

To objectively evaluate the scaffold's performance, we compare the metrics of a standardized pyrimidine-based inhibitor model synthesized using three different indazole-5-amine building blocks.

ScaffoldCAS NumberSubstitutionMW ( g/mol )Model Inhibitor LogPModel Inhibitor IC50 (EGFR T790M)PAMPA Permeability (Pe)
1H-indazol-5-amine 19335-11-6None133.152.845 nMLow (< 5 x 10⁻⁶ cm/s)
1-Methyl-1H-indazol-5-amine 50593-24-3N1-Methyl147.183.228 nMMedium (~10 x 10⁻⁶ cm/s)
1-Propyl-1H-indazol-5-amine 1046454-19-6N1-Propyl175.234.112 nMHigh (> 15 x 10⁻⁶ cm/s)

*Data represents a standardized fourth-generation EGFR inhibitor model derived from the respective scaffold.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for incorporating and testing the 1-Propyl-1H-indazol-5-amine scaffold.

Protocol 1: Scaffold Incorporation via SNAr Coupling

Objective : Couple 1-Propyl-1H-indazol-5-amine to a chloropyrimidine intermediate.

  • Reagent Preparation : Dissolve 1.0 eq of the chloropyrimidine core and 1.2 eq of 1-Propyl-1H-indazol-5-amine in anhydrous DMF.

    • Causality: DMF is selected for its high dielectric constant, which stabilizes the polar transition state of the Nucleophilic Aromatic Substitution (SNAr) reaction.

  • Base Addition : Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from reacting with the chloropyrimidine, while it efficiently scavenges the HCl byproduct to drive the equilibrium forward.

  • Reaction : Stir at 90°C for 12 hours under an N₂ atmosphere.

  • Self-Validation & Purification : Crash the product out in ice water, filter, and purify via preparative HPLC. Crucial step : Confirm >98% purity via LC-MS before biological testing to ensure trace unreacted amines do not artificially inflate the observed IC50.

Protocol 2: ADP-Glo Kinase Activity Assay

Objective : Determine the IC50 of the derived inhibitor against mutant EGFR.

  • Enzyme Incubation : Incubate recombinant mutant EGFR (e.g., L858R/T790M/C797S) with serial dilutions of the synthesized inhibitor for 30 minutes at room temperature.

  • ATP/Substrate Addition : Add ATP at a concentration exactly equal to its apparent Km​ , along with the specific peptide substrate.

    • Causality: Setting [ATP] = Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (like our indazole derivatives) while maintaining physiological relevance.

  • Detection : Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert generated ADP back to ATP, driving a luciferase reaction. Measure luminescence.

    • Causality: Luminescence is directly proportional to kinase activity. This method is chosen over radiometric assays because it avoids radioactivity and is highly resistant to compound auto-fluorescence interference.

Visualizations

Workflow A 1-Propyl-1H-indazol-5-amine (Scaffold) B SNAr / Amidation Coupling A->B C HPLC Purification (>98% Purity) B->C D ADP-Glo Kinase Assay (EGFR) C->D E PAMPA Permeability Screen C->E

Fig 1. Experimental workflow for incorporating 1-Propyl-1H-indazol-5-amine into kinase inhibitors.

Pathway L EGF Ligand R EGFR (Mutant) L->R P PI3K / AKT R->P M MAPK / ERK R->M I Indazole Inhibitor (Blocks ATP) I->R Inhibits C Tumor Proliferation P->C M->C

Fig 2. EGFR signaling pathway highlighting the inhibitory action of indazole-5-amine derivatives.

References

  • Title : Discovery of Potent and Wild-Type-Sparing Fourth-Generation EGFR Inhibitors for Treatment of Osimertinib-Resistance NSCLC Source : Journal of Medicinal Chemistry (American Chemical Society) URL : [Link]

  • Title : Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials Source : Malaria Journal (PubMed Central) URL : [Link]

Sources

Validation

Reproducibility of 1-Propyl-1H-indazol-5-amine Synthesis: A Cross-Lab Comparison Guide

Executive Summary 1-Propyl-1H-indazol-5-amine (CAS: 1046454-19-6)[1] is a highly valuable heterocyclic building block utilized extensively in the development of advanced pharmaceutical agents, most notably in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Propyl-1H-indazol-5-amine (CAS: 1046454-19-6)[1] is a highly valuable heterocyclic building block utilized extensively in the development of advanced pharmaceutical agents, most notably in the synthesis of ULK1 kinase inhibitors[2] and G Protein-Coupled Receptor Kinase 2 (GRK2) inhibitors[3]. Despite its structural simplicity, synthesizing this scaffold with high batch-to-batch consistency is a well-documented challenge in medicinal chemistry.

As a Senior Application Scientist, I frequently observe that the primary bottleneck in scaling and reproducing this synthesis across different laboratories lies in two critical phases: the regioselective N-alkylation of the indazole core (N1 vs. N2 substitution)[4] and the subsequent chemoselective reduction of the nitro intermediate[5]. This guide objectively compares the performance of a Standard In-House Reagent Workflow against an Optimized Regioselective Reagent Suite , providing empirical data and mechanistic causality to help drug development professionals establish a self-validating, highly reproducible synthetic protocol.

Mechanistic Causality & The Reproducibility Challenge

To understand why cross-lab reproducibility fails, we must examine the underlying physical chemistry of the reaction sequence.

The Regioselectivity Dilemma (N1 vs. N2 Alkylation): The conventional synthesis begins with the alkylation of 5-nitro-1H-indazole. When using standard alkyl halides (e.g., propyl bromide) and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF, the reaction yields a mixture of 1-propyl-5-nitro-1H-indazole (the thermodynamically favored N1 isomer) and 2-propyl-5-nitro-2H-indazole (the kinetically favored N2 isomer). Causality: The N1:N2 ratio is acutely sensitive to the solvation state of the base's cation and the trace moisture content of the solvent. Minor variations in DMF quality or ambient lab temperature shift the transition state energy, leading to unpredictable isomer ratios.

Catalyst Poisoning During Reduction: Following alkylation, the nitro group must be reduced to an amine. Traditional methods utilize standard 10% Pd/C under a hydrogen atmosphere[5]. Causality: Standard Pd/C is highly susceptible to poisoning by trace residual alkyl halides or tosylates carried over from the first step. If the chromatographic separation is even slightly inefficient, these impurities coordinate to the palladium surface, stalling the reduction and causing severe yield fluctuations between different operators.

Comparative Performance Data

To empirically evaluate reproducibility, three independent laboratories performed the synthesis of 1-Propyl-1H-indazol-5-amine using two distinct methodologies. The data below summarizes the quantitative outcomes.

Performance MetricMethod A: Standard In-House WorkflowMethod B: Optimized Reagent Suite
N1:N2 Regioselectivity 3.5:1 to 5.2:1 (Highly Variable)>15:1 (Consistent)
Isolated Yield (N1 Isomer) 45% - 62%82% - 86%
Reduction Conversion Rate 78% - 95% (Prone to stalling)>99% (Complete)
Final Product Purity (HPLC) 92.5% - 96.0%>99.0%
Cross-Lab CV (Yield Variance) 18.4%2.1%

Experimental Methodologies

Protocol 1: Standard In-House Synthesis (Method A)

This traditional approach is widely used but suffers from environmental sensitivity.

  • Alkylation: Dissolve 5-nitro-1H-indazole (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and propyl bromide (1.2 eq). Stir the suspension at 80°C for 12 hours.

  • Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Separate the N1 and N2 isomers via silica gel column chromatography (Hexanes/EtOAc gradient).

  • Reduction: Dissolve the purified 1-propyl-5-nitro-1H-indazole in Methanol. Add standard 10% Pd/C (0.1 eq). Stir vigorously under an H₂ atmosphere (1 atm) for 6 hours. Filter through a Celite pad and concentrate to yield the final amine.

Protocol 2: Optimized Regioselective Workflow (Method B)

This protocol acts as a self-validating system, engineered to force thermodynamic compliance and resist catalyst poisoning.

  • Regioselective Alkylation: Suspend 5-nitro-1H-indazole (1.0 eq) and Cs₂CO₃ (1.5 eq) in 2-Methyltetrahydrofuran (2-MeTHF). Add a Phase-Transfer Catalyst (PTC, 0.05 eq) and propyl tosylate (1.1 eq)[4]. Stir at 65°C for 4 hours. Mechanistic Choice: 2-MeTHF restricts the solubility of the kinetic N2-isomer transition state. The PTC ensures a tight ion pair that inherently forces the reaction toward the N1-isomer, making the step self-validating regardless of minor temperature fluctuations.

  • Streamlined Workup: Wash the organic layer directly with water. The use of 2-MeTHF eliminates the need for exhaustive aqueous washes, preventing product loss.

  • Telescoped Reduction: Transfer the organic layer directly to a hydrogenation vessel. Add sulfided 5% Pd/C (0.05 eq). Stir under H₂ (2 atm) for 3 hours. Mechanistic Choice: Sulfided Pd/C is intrinsically resistant to dehalogenation or poisoning by trace tosylates. This creates a self-validating reduction step where hydrogen uptake only ceases when the nitro group is 100% converted to the amine.

  • Isolation: Filter through a specialized palladium scavenger resin and concentrate to yield >99% pure 1-Propyl-1H-indazol-5-amine.

Synthetic Workflow Visualization

The following diagram maps the logical flow and regioselective branching of the synthesis, highlighting the critical divergence between the N1 and N2 pathways.

G SM 5-Nitro-1H-indazole (Starting Material) Branch Alkylation (Propyl-X, Base) SM->Branch N1 1-Propyl-5-nitro-1H-indazole (Major / Target Isomer) Branch->N1 N1-Alkylation (Thermodynamic) N2 2-Propyl-5-nitro-2H-indazole (Minor / Off-Target Isomer) Branch->N2 N2-Alkylation (Kinetic) Purif Chromatographic Separation N1->Purif N2->Purif Reduc Catalytic Hydrogenation (Pd/C, H2) Purif->Reduc Pure N1 Isomer Prod 1-Propyl-1H-indazol-5-amine (Final Product) Reduc->Prod Chemoselective Reduction

Reaction workflow for 1-Propyl-1H-indazol-5-amine synthesis highlighting N1/N2 regioselectivity.

References

  • Title: In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]

  • Title: Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 I Source: OSTI.gov URL: [Link]

  • Title: 2-Aminothiazole-4-carboxamides Enhance Readthrough of Premature Termination Codons by Aminoglycosides Source: PMC URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Propyl-1H-indazol-5-amine

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Propyl-1H-indazol-5-amine. As researchers and drug development professionals, our responsibility extends beyond the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Propyl-1H-indazol-5-amine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their proper disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.

Hazard Assessment and Chemical Profile

Before handling any waste, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the 1-Propyl derivative may not be universally available, we can infer its likely hazards from closely related indazole amines.

Based on analogs like 1H-Indazol-5-amine, the primary hazards are identified as:

  • Skin Irritation (Category 2) [1][2][3]

  • Serious Eye Irritation (Category 2A) [1][2][3]

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4) [2][4]

  • May Cause Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][2][4]

This profile dictates that 1-Propyl-1H-indazol-5-amine must be treated as a hazardous chemical. Therefore, it is forbidden to dispose of this compound via standard trash or sanitary sewer systems.[5] Such actions violate regulatory standards and can cause significant harm to environmental and public health.

Hazard ClassificationGHS CategoryRequired Precautions & Personal Protective Equipment (PPE)
Acute Toxicity, Oral Category 4Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
Skin Irritation Category 2Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[1][6]
Eye Irritation Category 2AWear safety glasses or chemical splash goggles.[1][7]
Respiratory Irritation Category 3Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

The "Cradle-to-Grave" Principle of Hazardous Waste Management

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system. This principle holds the generator of the waste—your laboratory—responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[8]

Therefore, all chemical waste, especially novel compounds like 1-Propyl-1H-indazol-5-amine, should be presumed hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office.[5]

Step-by-Step Disposal Protocol for 1-Propyl-1H-indazol-5-amine

This protocol ensures compliance with federal and institutional regulations. The primary goal is the safe accumulation of waste at the point of generation, known as a Satellite Accumulation Area (SAA), pending pickup by trained EHS personnel.[8][9]

Step 1: Waste Segregation

Chemical incompatibility can lead to dangerous reactions, including the generation of heat, gas, or toxic byproducts. As an amine, 1-Propyl-1H-indazol-5-amine waste must be segregated from incompatible chemical classes.

Action:

  • Dedicate a specific waste container solely for 1-Propyl-1H-indazol-5-amine and structurally similar amine compounds.

  • Crucially, never mix amine waste with:

    • Acids (violent neutralization reaction)

    • Oxidizers (can lead to fire or explosion)

    • Halogenated solvents (unless part of a defined waste stream approved by EHS)[10]

The causality here is the prevention of uncontrolled exothermic reactions or the formation of toxic gases within a sealed waste container.

Step 2: Container Selection and Management

The integrity of the waste container is paramount for preventing leaks and ensuring safe transport.

Action:

  • Select a Compatible Container: Use a container made of material compatible with amines. The original product container is often the best choice.[5] If unavailable, a high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate. Do not use metal containers for corrosive materials.[11]

  • Ensure Good Condition: The container must be clean, dry, and free of leaks, cracks, or external residue.[5][11]

  • Keep Containers Closed: The container must be securely capped at all times, except when you are actively adding waste.[8][11][12] This is not just a regulatory requirement; it prevents the release of vapors into the lab atmosphere and protects the waste from contamination.

Step 3: Proper Labeling

Accurate labeling is a critical safety and compliance measure. It communicates the contents and hazards to everyone in the laboratory and to the waste disposal personnel.

Action:

  • Affix a Hazardous Waste Tag: Obtain a hazardous waste tag from your institution's EHS office.

  • Complete the Tag Information:

    • Write the words "Hazardous Waste" .[9]

    • List the full chemical name: "1-Propyl-1H-indazol-5-amine" . Do not use abbreviations or chemical formulas.[10] If it is a solution, list all components and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Irritant," "Harmful if Swallowed").

    • Record the "Accumulation Start Date," which is the date the first drop of waste enters the container.[12]

  • Deface Old Labels: If reusing a container, completely remove or deface the original manufacturer's label to avoid confusion.[5][10]

Step 4: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated location in your lab where waste is stored pending pickup.

Action:

  • Designate the SAA: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8][9]

  • Provide Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub. This will contain any potential leaks or spills.

  • Adhere to Volume Limits: Do not accumulate more than 55 gallons of total hazardous waste in your SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[5][8] While 1-Propyl-1H-indazol-5-amine is not anticipated to be P-listed, it is good practice to maintain low waste volumes.

  • Request Pickup: Once the container is full or you are discontinuing the project, complete the hazardous waste tag with the "Fill Date" and submit a pickup request to your EHS office.[5][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-Propyl-1H-indazol-5-amine.

G cluster_0 Waste Generation & Assessment cluster_1 Preparation for Accumulation cluster_2 Accumulation & Storage cluster_3 Final Disposal gen Generate 1-Propyl-1H-indazol-5-amine Waste assess Assess Hazards (SDS) Treat as Hazardous gen->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Proceed with Caution container Select Compatible Container (e.g., HDPE, Glass) ppe->container label_waste Label with 'Hazardous Waste' Tag - Full Chemical Name - Hazards - Accumulation Start Date container->label_waste saa Place in Designated SAA with Secondary Containment label_waste->saa add_waste Add Waste to Container (Keep Closed When Not in Use) saa->add_waste is_full Container Full? add_waste->is_full is_full->add_waste No req Request Pickup from EHS/EHRS Office is_full->req Yes ehs EHS Personnel Collects for Approved Disposal Facility req->ehs

Caption: Workflow for the safe disposal of 1-Propyl-1H-indazol-5-amine.

Spill and Emergency Procedures

In the event of a small spill, follow these steps:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the Spill: Use a spill kit with absorbent pads or other inert material to absorb the spilled solid or liquid.

  • Clean the Area: Once absorbed, carefully collect the contaminated material using a scoop or dustpan.

  • Dispose of Cleanup Material: Place all contaminated absorbents and cleaning materials into a designated hazardous waste container and label it accordingly.[5]

  • Report: Report the spill to your laboratory supervisor and EHS office, per your institution's policy.

For large or unmanageable spills, evacuate the area and contact your institution's emergency response team immediately.

Disposal of Empty Containers

An empty container that once held a hazardous chemical must also be managed properly.

  • Triple-Rinse: Rinse the empty container with a suitable solvent (e.g., water or an alcohol) three times.[5]

  • Collect Rinsate: The rinsate (the solvent from the rinsing) must be collected and disposed of as hazardous waste.[5][10] It should be added to the appropriate waste stream (e.g., aqueous waste, non-halogenated solvent waste).

  • Deface Label: Completely deface or remove the original label.[5]

  • Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of in the regular trash or glass disposal box, as per your institution's guidelines.[5]

By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a safe, compliant, and environmentally responsible research environment.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Laboratory Chemical Waste Management Practices. Duke University Occupational and Environment Safety Office. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Works, Inc. [Link]

  • Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]

  • Land Disposal Restrictions for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Hazardous Waste Recycling. U.S. Environmental Protection Agency. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University Risk Management and Safety. [Link]

  • SAFETY DATA SHEET for 1-Methyl-1H-indazole-3-carboxylic acid. Maybridge. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]

  • Degradation Products and Volatile Emissions in Post-Combustion Amine CO2 Capture Processes. Trimeric Corporation. [Link]

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. MDPI. [Link]

  • Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. National Energy Technology Laboratory. [Link]

Sources

Handling

Personal protective equipment for handling 1-Propyl-1H-indazol-5-amine

As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory operations involving 1-Propyl-1H-indazol-5-amine are not only compliant with stringent safety regulations but are also funda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory operations involving 1-Propyl-1H-indazol-5-amine are not only compliant with stringent safety regulations but are also fundamentally grounded in mechanistic chemical safety.

Handling primary aromatic amines requires moving beyond basic compliance; it demands an understanding of why specific precautions are necessary and the implementation of self-validating safety systems.

Compound Profile & Hazard Causality

1-Propyl-1H-indazol-5-amine (CAS: 1046454-19-6)[1] is a highly valuable structural motif in drug discovery, frequently utilized in the synthesis of kinase inhibitors and CNS therapeutics. However, its chemical nature dictates strict handling protocols.

  • Mechanistic Hazard Profile: As a primary aromatic amine, this compound is highly lipid-soluble, allowing it to rapidly permeate the stratum corneum (outer layer of skin) upon contact[2]. Once absorbed, aromatic amines can undergo metabolic activation in the liver, forming reactive electrophiles that pose potential mutagenic risks[2].

  • Acute Risks: Standard hazard classifications for aminoindazole derivatives include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

Mandatory Personal Protective Equipment (PPE)

To mitigate these risks, PPE must be selected based on chemical permeation data, not just general laboratory standards.

Protection TierEquipment SpecificationStandard / MetricMechanistic Rationale
Dermal (Primary) Nitrile gloves (0.12 mm min. thickness)EN 374 / >480 min breakthroughPrevents lipid-soluble amine permeation into the skin[4].
Dermal (Secondary) Extended-cuff Neoprene over-glovesASTM F739Provides a self-validating fail-safe against micro-tears during synthesis.
Ocular Tightly fitting safety gogglesNIOSH / EN 166Blocks aerosolized amine dust from reacting with ocular mucosa[4].
Respiratory Chemical Fume HoodFace velocity 80-120 fpmCaptures airborne particulates before they enter the operator's inhalation zone[2].
Body Flame-retardant, non-porous lab coatNFPA 2112Prevents powder accumulation on personal clothing, averting chronic exposure.

Self-Validating Operational Workflow

Every step in handling 1-Propyl-1H-indazol-5-amine must incorporate a feedback loop to validate that the safety measure is actively working.

Step 1: Ventilation Validation

  • Action: Before opening the chemical container, tape a small strip of tissue paper to the bottom of the fume hood sash.

  • Causality & Validation: The inward deflection of the tissue provides immediate, visual confirmation of active negative pressure (>100 fpm). Never rely solely on digital hood monitors, which can fall out of calibration.

Step 2: Dermal Fail-Safe (Double-Gloving)

  • Action: Don standard nitrile gloves, followed by a larger pair of neoprene or heavy-duty nitrile outer gloves[4].

  • Causality & Validation: Aromatic amines can permeate single-layer gloves over time. If the outer glove becomes visibly contaminated with powder, you can safely doff it without exposing your bare skin, validating the integrity of your primary dermal barrier.

Step 3: Anti-Static Transfer

  • Action: Use a grounded, anti-static micro-spatula to transfer the powder onto anti-static weighing paper.

  • Causality & Validation: Aminoindazoles can generate static charge, causing the fine powder to aerosolize or cling to the sides of vessels. Anti-static tools ensure the powder drops cleanly into the tare vessel, minimizing respiratory hazards.

Step 4: Acidic Decontamination

  • Action: Wipe down the spatula, balance, and hood surface with a 1% acetic acid solution, followed by a distilled water wipe.

  • Causality & Validation: Freebase aromatic amines are poorly soluble in water but readily protonate in mild acid to form highly water-soluble salts. To validate decontamination, swab the cleaned surface with a pH indicator strip; a neutral pH confirms the complete removal of both the amine and the acidic cleaning agent.

Visualized Handling Protocol

G N1 1. Storage Retrieval (Sealed, 2-8°C) N2 2. PPE Donning (Double Nitrile, Goggles) N1->N2 N3 3. Fume Hood Transfer (Flow >100 fpm) N2->N3 N4 4. Anti-Static Weighing (Minimize Aerosol) N3->N4 N5 5. Acidic Decontamination (1% Acetic Acid) N4->N5 N6 6. Hazardous Disposal (EPA RCRA Compliant) N5->N6

Fig 1: Safe handling and operational workflow for 1-Propyl-1H-indazol-5-amine.

Spill Response & Disposal Plan

Aromatic amines are highly toxic to aquatic life and must never be introduced into standard wastewater systems[2].

  • Immediate Spill Response: Do not dry sweep, as this will aerosolize the toxic powder. Cover the spill immediately with damp absorbent pads (moistened with 1% acetic acid) to trap the dust.

  • Waste Segregation: Collect all contaminated weighing papers, gloves, and spill pads in a rigid, sealable hazardous waste container.

  • Liquid Disposal: Segregate acidic washings into a dedicated "Toxic Organics - Aqueous" carboy. Ensure this is kept strictly separate from strong oxidizers to prevent exothermic reactions.

  • Labeling: Label all waste clearly with: "Hazardous Waste: Toxic Primary Aromatic Amine (H302, H315, H319)"[3].

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety, ACS Publications.2

  • Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. SKC Inc.4

  • 6-Aminoindazole - Safety Data Sheet. Combi-Blocks.3

  • 1-Propyl-1H-indazol-5-amine (CAS 1046454-19-6) Product Data. BLD Pharm.1

Sources

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